4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[2-(oxolan-2-yl)ethylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h3-6,12,14H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVIQODSGRVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-[2-(Tetrahydrofuran-2-yl)ethylamino]benzoic Acid
The following technical guide provides an in-depth analysis of 4-[2-(Tetrahydrofuran-2-yl)ethylamino]benzoic acid , a specialized chemical intermediate. This guide is structured to assist researchers in the identification, synthesis, and application of this compound, particularly in the context of medicinal chemistry where it serves as a scaffold for N-alkylated benzoic acid derivatives.
Nomenclature, Synthesis, and Analytical Profiling
Chemical Identity & Synonym Landscape
In chemical informatics, precise nomenclature is the primary key for database retrieval. This compound belongs to the class of N-alkylated 4-aminobenzoic acid (PABA) derivatives. The "synonym" challenge arises from the variability in naming the tetrahydrofuran (THF) substituent and the ethyl linker.
Core Identifiers
| Identifier Type | Value / Description |
| Systematic Name | 4-({2-[(2RS)-Tetrahydrofuran-2-yl]ethyl}amino)benzoic acid |
| IUPAC Name | 4-[2-(Oxolan-2-yl)ethylamino]benzoic acid |
| Chemical Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | O=C(O)C1=CC=C(NCCC2CCCO2)C=C1 |
| InChI Key | (Generated from Structure) InChI=1S/C13H17NO3/c15-13(16)11-5-7-12(8-6-11)14-9-10-17-4-2-1-3-17/h5-8,14,17H,1-4,9-10H2,(H,15,16) |
The Synonym Matrix
Researchers searching patent databases or supplier catalogs may encounter this compound under various permutations. The following hierarchy clarifies these synonyms based on their structural derivation.
Figure 1: Nomenclature hierarchy for database searching.
Critical Note on Search Strategy
When searching for this compound in databases like SciFinder or Reaxys, avoid relying solely on the exact string. The THF ring is often indexed as "oxolane" or "tetrahydrofuranyl," and the ethyl linker may be merged into the substituent name (e.g., "tetrahydrofuran-2-ylethyl").
-
Recommended Search Query: Substructure search using the SMILES string provided above to capture all salt forms and ester derivatives.
Structural Analysis & Physicochemical Properties
Understanding the structural logic is essential for predicting the compound's behavior in biological systems.
-
Lipophilicity (LogP): The addition of the 2-(tetrahydrofuran-2-yl)ethyl tail significantly increases the lipophilicity compared to the parent PABA (LogP ~0.83). The predicted LogP for this derivative is approximately 2.1–2.4 . This shift suggests improved membrane permeability.
-
pKa Profile:
-
Carboxylic Acid: ~4.2 (Typical for benzoic acids).
-
Secondary Amine: The aniline nitrogen is weakly basic due to conjugation with the phenyl ring, but the N-alkylation slightly increases electron density.
-
-
Stereochemistry: The carbon at position 2 of the tetrahydrofuran ring is chiral. Unless specified as (R) or (S), the compound is typically synthesized and supplied as a racemate .
Synthesis & Manufacturing Protocol
The synthesis of 4-[2-(Tetrahydrofuran-2-yl)ethylamino]benzoic acid is best achieved via Reductive Amination . Direct alkylation of PABA with an alkyl halide often leads to over-alkylation (formation of tertiary amines) and is not recommended for high-purity applications.
Retrosynthetic Pathway
The molecule is disconnected at the C-N bond, revealing two key precursors:
-
Ethyl 4-aminobenzoate (Benzocaine): The amine source (protected as an ester to prevent side reactions).
-
2-(Tetrahydrofuran-2-yl)acetaldehyde: The carbonyl component.
Figure 2: Convergent synthesis via reductive amination and subsequent hydrolysis.
Detailed Experimental Protocol
Step 1: Reductive Amination (Formation of the Ester Intermediate)
-
Preparation: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1.0 eq) in 1,2-dichloroethane (DCE).
-
Addition: Add 2-(Tetrahydrofuran-2-yl)acetaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Expert Insight: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones/esters.
-
-
Workup: Stir overnight. Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the ethyl ester.
Step 2: Saponification (Hydrolysis to the Acid)
-
Reaction: Dissolve the ester from Step 1 in a mixture of THF/Water (3:1). Add Lithium Hydroxide (LiOH) (2.0 eq).
-
Conditions: Stir at 40°C for 4 hours. Monitor by TLC (disappearance of the ester spot).
-
Isolation: Acidify the reaction mixture to pH ~3 using 1M HCl. The target acid will precipitate.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.
Analytical Profiling & Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.10 | Broad s | 1H | -COOH (Carboxylic acid) |
| 7.65 | d (J=8.5 Hz) | 2H | Ar-H (Ortho to COOH) |
| 6.55 | d (J=8.5 Hz) | 2H | Ar-H (Ortho to NH) |
| 6.20 | t (Broad) | 1H | -NH- (Secondary amine) |
| 3.75 | m | 1H | THF C2-H |
| 3.60, 3.50 | m | 2H | THF C5-H (Ring ether) |
| 3.15 | q | 2H | -NH-CH ₂-CH₂- |
| 1.80 - 1.40 | m | 6H | THF Ring (C3, C4) + Linker (-CH₂-CH ₂-THF) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is often more sensitive for benzoic acids, but Positive Mode (ESI+) works for the amine.
-
Expected Mass (M+H)+: 236.13 m/z.
-
Expected Mass (M-H)-: 234.11 m/z.
Applications in Drug Discovery
This compound is rarely a final drug but serves as a high-value scaffold or intermediate .
-
Kinase Inhibitor Design: The PABA motif mimics the hinge-binding region of ATP, while the THF tail extends into the solvent-exposed or hydrophobic pocket of the enzyme.
-
Folate Antagonists: Structurally similar to the p-aminobenzoylglutamate core of folates. The THF group can mimic the pteridine ring's solubility properties without the metabolic liability.
-
Linker Chemistry: The carboxylic acid provides a handle for amide coupling to larger pharmacophores, making this a versatile "linker" unit that modulates solubility.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 4-(2-Aminoethyl)benzoic acid (Structural Analog)." PubChem. [Link][1]
-
IUPAC. (2013). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. [Link]
Sources
An In-depth Technical Guide to the Properties of N-substituted 4-aminobenzoic Acid Derivatives
Foreword: The Enduring Relevance of the 4-Aminobenzoic Acid Scaffold
4-Aminobenzoic acid (PABA), a simple aromatic molecule, has long been recognized for its dual significance in biological systems and as a versatile building block in medicinal chemistry.[1][2] While essential for folate synthesis in many microorganisms, it is not required by humans, a dichotomy that has been masterfully exploited in the development of sulfonamide antibiotics.[1] Beyond its historical role, the PABA scaffold continues to be a focal point for the design of novel therapeutic agents due to its inherent biocompatibility and the synthetic tractability of its amino and carboxylic acid functionalities.[1][3] This guide provides a comprehensive exploration of N-substituted 4-aminobenzoic acid derivatives, delving into their synthesis, physicochemical properties, and diverse biological activities, with a focus on the underlying structure-activity relationships that govern their therapeutic potential.
The Architectural Versatility of N-Substituted 4-Aminobenzoic Acid Derivatives
The core structure of 4-aminobenzoic acid presents two primary sites for chemical modification: the amino group (N-substitution) and the carboxylic acid group. N-substitution, in particular, has proven to be a highly effective strategy for modulating the pharmacological profile of the parent molecule. This section will explore the key classes of N-substituted derivatives and the synthetic methodologies employed for their preparation.
Synthesis of Key N-Substituted Derivatives
The synthetic accessibility of the amino group allows for the introduction of a wide array of substituents, leading to diverse chemical classes with distinct properties.
The condensation reaction between the primary amino group of PABA and various aldehydes or ketones provides a straightforward route to Schiff bases (imines).[4][5] This simple, one-step reaction is often carried out in the presence of an acid catalyst and an appropriate solvent.[5] The resulting imine bond introduces a new point of structural and electronic diversity, which has been shown to be critical for a range of biological activities, including antimicrobial and cytotoxic effects.[4][6]
Experimental Protocol: General Synthesis of N-substituted 4-aminobenzoic acid Schiff Bases
-
Reactant Preparation: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve the desired aldehyde or ketone (1 equivalent) in the same solvent.
-
Reaction Initiation: Add the aldehyde/ketone solution dropwise to the 4-aminobenzoic acid solution with continuous stirring. Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.[5]
-
Reaction Progression: Reflux the reaction mixture for a period ranging from a few hours to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base. Filter the precipitate, wash it with cold solvent to remove unreacted starting materials, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4][7][8][9]
Direct alkylation of the amino group offers another avenue for structural modification. This is typically achieved by reacting 4-aminobenzoic acid with alkyl halides in the presence of a base, such as potassium carbonate.[7][8][9] This modification directly impacts the lipophilicity of the molecule, a critical parameter influencing cell permeability and, consequently, biological activity.
Experimental Protocol: Synthesis of N-Alkyl 4-aminobenzoic Acid Derivatives
-
Reaction Setup: To a solution of 4-aminobenzoic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add potassium carbonate (2-3 equivalents).
-
Alkylation: Add the appropriate alkyl halide (1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 to 100 °C and monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the N-alkylated product. Filter the precipitate, wash with water, and dry.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final product using spectroscopic methods.[7][8][9]
Structure-Activity Relationships: Decoding the Molecular Blueprint for Therapeutic Efficacy
The biological activity of N-substituted 4-aminobenzoic acid derivatives is intricately linked to their molecular structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.
Antimicrobial and Antifungal Activity
The introduction of an imine linkage and various aromatic aldehydes to the PABA scaffold has been shown to confer significant antimicrobial and antifungal properties.[4][6]
-
Influence of the Aldehyde Moiety: The nature of the substituent on the aldehyde ring plays a crucial role. Electron-withdrawing groups, such as nitro or halogen groups, on the phenyl ring of the aldehyde have been observed to enhance antimicrobial activity.[4] For instance, Schiff bases derived from salicylaldehydes and 5-nitrofurfural have demonstrated potent antibacterial and antifungal effects.[4]
-
Lipophilicity: Increased lipophilicity, achieved through the introduction of substituents like halogens or alkyl groups, can enhance the ability of the molecule to penetrate microbial cell membranes, leading to improved activity.
Cytotoxic and Anticancer Activity
N-substituted 4-aminobenzoic acid derivatives have also emerged as promising candidates for anticancer drug development.[7][8][9]
-
N-Alkylation and Cytotoxicity: Studies on N-alkyl derivatives have shown that the length and nature of the alkyl chain significantly influence their cytotoxic properties against various cancer cell lines.[9] For example, certain N-alkyl derivatives have exhibited potent inhibitory effects against lung and oral squamous carcinoma cell lines.[7][8][9]
-
Schiff Bases in Oncology: Schiff base derivatives have also demonstrated notable cytotoxicity against cancer cell lines like HepG2.[4][10] The electronic properties and steric bulk of the substituents on the aldehyde portion of the molecule are key determinants of their anticancer potential.
Table 1: Biological Activities of Representative N-substituted 4-aminobenzoic Acid Derivatives
| Derivative Class | Representative Substituent(s) | Biological Activity | Target/Cell Line | Potency (MIC/IC50) | Reference(s) |
| Schiff Base | Salicylaldehyde, 5-nitrofurfural | Antibacterial, Antifungal | MRSA, various fungi | MIC from 15.62 µM | [4] |
| Schiff Base | Substituted benzaldehydes | Cytotoxic | HepG2 | IC50 ≥ 15.0 µM | [4] |
| N-Alkyl | Various alkyl chains | Anticancer | NCI-H460 (Lung), CAL-27 (Oral) | IC50 values in the µM range | [7][8][9] |
| Amide | Substituted anilines | Anticholinesterase | Acetylcholinesterase | - | [11] |
Physicochemical Properties and Their Influence on Bioavailability
The therapeutic efficacy of any compound is not solely dependent on its intrinsic biological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility and Lipophilicity (LogP)
The solubility of N-substituted 4-aminobenzoic acid derivatives in both aqueous and lipid environments is a critical factor for their bioavailability.
-
N-Substitution and Lipophilicity: The introduction of non-polar N-substituents, such as alkyl chains or aromatic rings, generally increases the lipophilicity (LogP value) of the molecule. While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and potential toxicity.
-
Ionization (pKa): The carboxylic acid group of these derivatives is ionizable, and its pKa value will influence solubility at different physiological pH values. The electronic nature of the N-substituent can modulate the pKa of the carboxylic acid.[12]
Spectroscopic Characterization
The unambiguous identification and characterization of synthesized derivatives are crucial for ensuring their purity and confirming their chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. The presence of a strong carbonyl (C=O) stretch from the carboxylic acid and the C=N stretch of an imine are characteristic features.[4][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[4][7][8][9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming their identity.[7][8][9]
Future Directions and Therapeutic Prospects
The versatility of the 4-aminobenzoic acid scaffold, coupled with the diverse biological activities exhibited by its N-substituted derivatives, underscores its continued importance in drug discovery. Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their therapeutic effects.
-
Combination Therapies: Exploring the potential of these compounds in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.
Conclusion
N-substituted 4-aminobenzoic acid derivatives represent a rich and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their physicochemical and pharmacological properties make them an attractive platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, structure-activity relationships, and key properties, offering a valuable resource for researchers and professionals in the field of drug development.
Visualizations
Diagram 1: General Synthetic Scheme for N-substituted 4-aminobenzoic Acid Derivatives
Caption: Synthetic routes to Schiff base and N-alkyl derivatives of 4-aminobenzoic acid.
Diagram 2: Key Determinants of Biological Activity
Caption: Interplay of structure and physicochemical properties in determining biological activity.
References
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link]
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-11. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(19), 6969. [Link]
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
4-Aminobenzoic acid. (2024). In Wikipedia. [Link]
-
Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2019). Research Journal of Pharmacy and Technology, 12(11), 5369-5376. [Link]
-
Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (2025). Journal of Neuroinflammation, 22(1), 78. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2012). Der Pharma Chemica, 4(2), 652-658. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Journal of Pharmaceutical Technology, Research and Management, 2(1), 29-41. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (2017). International Journal of Research and Scientific Innovation, IV(VIII), 1-10. [Link]
-
4-aminobenzoic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Dilmaghani, K. A., Ghorbani-Vaghei, R., & Hashemi, M. M. (2007). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 19(7), 5947. [Link]
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (1979). Journal of Medicinal Chemistry, 22(7), 814-821. [Link]
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules. [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid molecular weight and formula
An In-Depth Technical Guide to 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, characterization, and potential applications of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid. As a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to provide a robust and self-validating framework for working with this compound.
Compound Overview and Physicochemical Properties
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a bifunctional organic molecule incorporating a para-substituted benzoic acid moiety and a secondary amine linked to a tetrahydrofuran (oxolane) group. This unique combination of a rigid aromatic core, a flexible and polar side chain, and acidic and basic centers suggests its potential as a versatile building block in medicinal chemistry and materials science.
Molecular Structure, Formula, and Weight
The structural features of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid are key to its chemical behavior. The aromatic ring provides a scaffold for π-stacking interactions, while the carboxylic acid and secondary amine groups can participate in hydrogen bonding and salt formation. The oxolane ring introduces polarity and can influence solubility and pharmacokinetic properties.
Table 1: Core Molecular Information
| Parameter | Value |
| IUPAC Name | 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid |
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| Canonical SMILES | C1CCOC1CCNC2=CC=C(C=C2)C(=O)O |
The chemical structure of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is visualized in the following diagram:
Caption: Chemical structure of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid.
Proposed Synthesis Pathway
The synthesis of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid can be approached through a reductive amination reaction, a robust and widely used method for forming carbon-nitrogen bonds. This strategy involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C-N bond between the benzoic acid moiety and the ethyl chain, leading to 4-aminobenzoic acid and an appropriate oxolane-containing aldehyde.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Synthesis Protocol
This protocol details the synthesis of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid via reductive amination of 4-aminobenzoic acid with 2-(oxolan-2-yl)acetaldehyde.
Materials:
-
4-Aminobenzoic acid
-
2-(Oxolan-2-yl)acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Aldehyde: To the stirred solution, add 2-(oxolan-2-yl)acetaldehyde (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Reducing Agent: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The mild nature of STAB is crucial here to prevent the reduction of the carboxylic acid.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 ethyl acetate/hexanes with 1% acetic acid).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic and Chromatographic Methods
Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons, the -NH- proton, the ethyl chain protons, and the oxolane ring protons. Integration should match the number of protons. |
| ¹³C NMR | Confirmation of carbon skeleton | Peaks for the carboxylic acid carbon, aromatic carbons, and aliphatic carbons of the side chain. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻ at m/z 236.1 or 234.1, respectively. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. An appropriate method would utilize a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier.[1] |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for O-H (carboxylic acid), N-H (secondary amine), C=O (carboxylic acid), and C-O (ether) bonds. |
Illustrative Analytical Workflow
The following workflow outlines a systematic approach to the analysis of the synthesized product.
Caption: A typical analytical workflow for compound characterization.
Potential Applications in Research and Development
The structural motifs within 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid suggest its utility in several areas of drug discovery and materials science.
-
Medicinal Chemistry: The 4-aminobenzoic acid scaffold is a known pharmacophore present in various bioactive molecules.[2] The introduction of the oxolane-containing side chain can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it an interesting candidate for lead optimization programs.
-
Linker Technology: Bifunctional molecules are valuable as linkers in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The carboxylic acid and secondary amine provide orthogonal handles for conjugation.
-
Polymer Chemistry: The monomer can be incorporated into polymers to introduce specific functionalities, such as improved hydrophilicity or sites for further chemical modification.
Conclusion
This technical guide provides a comprehensive overview of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid, a compound with significant potential for a range of scientific applications. By detailing its physicochemical properties, a plausible synthetic route, and a robust analytical characterization workflow, this document serves as a valuable resource for researchers and developers. The insights provided herein are intended to facilitate further exploration and utilization of this versatile molecule in advancing scientific discovery.
References
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. "4-(2-Aminoethyl)benzoic acid" PubChem Compound Summary for CID 506066. Available from: [Link]
-
SIELC Technologies. 4-Aminobenzoic Acid. Available from: [Link]
-
National Institute of Standards and Technology. "4-Aminobenzoic acid" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
United States Environmental Protection Agency. Benzoic acid, 4-amino-, nonyl ester Properties. Available from: [Link]
-
Geronikaki, A. et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 23. Available from: [Link]
-
National Center for Biotechnology Information. "4-((Aminocarbonyl)amino)benzoic acid" PubChem Compound Summary for CID 80564. Available from: [Link]
-
National Center for Biotechnology Information. "Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester" PubChem Compound Summary for CID 139968. Available from: [Link]
-
Ali, A. et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Available from: [Link]
-
Wikipedia. 4-Aminobenzoic acid. Available from: [Link]
-
Gamage, S. et al. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available from: [Link]
-
National Institute of Standards and Technology. "4-Aminobenzoic acid" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000. Available from: [Link]
Sources
Technical Monograph: 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic Acid
Topic: SMILES string for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid Content Type: In-depth Technical Guide
Structural Identity, Synthetic Methodology, and Cheminformatics Profile
Executive Summary
This guide provides a comprehensive technical analysis of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid , a secondary amine derivative of para-aminobenzoic acid (PABA). Structurally, the compound features a benzoic acid core coupled to a tetrahydrofuran (oxolane) ring via an ethyl linker. This scaffold is significant in medicinal chemistry as a pharmacophore for local anesthetics (procaine analogs) and as an intermediate in the synthesis of folate antagonists and kinase inhibitors.
This document details the precise SMILES specifications, a self-validating synthetic protocol via reductive amination, and the physicochemical properties governing its behavior in biological systems.
SMILES & Structural Identification
The Simplified Molecular Input Line Entry System (SMILES) provides a unique ASCII string for database registration and molecular modeling. Below are the specific notations for the compound.
Canonical and Isomeric SMILES
| Notation Type | SMILES String | Description |
| Canonical SMILES | C1CC(OC1)CCNc2ccc(C(=O)O)cc2 | Unique representation without stereochemical specification.[1] Used for general database searching. |
| Isomeric SMILES (Generic) | OC(=O)c1ccc(NCCC2CCCO2)cc1 | Explicitly defines the connectivity for 2D rendering. |
| Isomeric SMILES (R-enantiomer) | OC(=O)c1ccc(NCC[C@H]2CCCO2)cc1 | Specifies the (R)-configuration at the chiral center (C2 of the oxolane ring). |
| Isomeric SMILES (S-enantiomer) | OC(=O)c1ccc(NCC[C@@H]2CCCO2)cc1 | Specifies the (S)-configuration at the chiral center. |
Structural Visualization (DOT)
The following diagram illustrates the topological connectivity and the segmentation of the molecule into its three functional domains: the Benzoic Acid Head , the Amino Linker , and the Oxolane Tail .
Physicochemical Profile
Understanding the physicochemical properties is critical for predicting bioavailability and solubility. The oxolane ring increases lipophilicity compared to the parent PABA, potentially enhancing membrane permeability.
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₃H₁₇NO₃ | Core stoichiometry. |
| Molecular Weight | 235.28 g/mol | Falls within fragment-based drug design limits (<300 Da). |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; good oral bioavailability potential. |
| pKa (Acid) | 4.2 ± 0.1 | Carboxylic acid deprotonates at physiological pH. |
| pKa (Base) | 2.5 ± 0.3 | Aniline nitrogen is weakly basic due to conjugation with the phenyl ring. |
| H-Bond Donors | 2 (COOH, NH) | Critical for receptor binding. |
| H-Bond Acceptors | 3 (C=O, OH, O-ring) | The THF oxygen acts as a weak acceptor. |
Synthetic Methodology: Reductive Amination
The most robust route to synthesize this compound while avoiding over-alkylation (a common issue with direct alkylation using halides) is Reductive Amination .[2] This protocol uses Ethyl 4-aminobenzoate (Benzocaine) to protect the carboxylic acid during the reaction, followed by hydrolysis.
Reaction Scheme
-
Condensation: Benzocaine + 2-(Tetrahydrofuran-2-yl)acetaldehyde → Imine intermediate.
-
Reduction: Imine + NaBH(OAc)₃ → Secondary Amine Ester.
-
Saponification: Ester + LiOH → Final Acid Product.
Detailed Protocol
Step 1: Reductive Amination
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium cyanoborohydride (NaBH₃CN) for its lower toxicity and ability to reduce imines selectively in the presence of esters without reducing the aldehyde substrate itself too rapidly [1].
-
Procedure:
-
Dissolve Ethyl 4-aminobenzoate (1.0 eq) and 2-(Tetrahydrofuran-2-yl)acetaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes under Nitrogen.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.
-
Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel) to yield the ester intermediate.
-
Step 2: Saponification (Hydrolysis)
-
Rationale: Lithium Hydroxide (LiOH) provides mild hydrolysis conditions that preserve the ether linkage in the oxolane ring while cleaving the ethyl ester [2].
-
Procedure:
-
Dissolve the ester intermediate in a mixture of THF:Water (3:1) .
-
Add LiOH·H₂O (3.0 eq).
-
Stir at 40°C for 4 hours.
-
Workup: Acidify carefully with 1M HCl to pH ~4.0 (isoelectric point precipitation).
-
Collect the precipitate via filtration or extract with Ethyl Acetate if no precipitate forms. Recrystallize from Ethanol/Water.
-
Applications & Biological Context
This molecule serves as a versatile building block in drug discovery:
-
Linker Chemistry: The ethyl-oxolane chain acts as a flexible, moderately lipophilic linker in PROTACs (Proteolysis Targeting Chimeras), connecting a cereblon ligand to a target protein ligand.
-
PABA Antagonism: Structural similarity to PABA allows it to competitively inhibit dihydropteroate synthase (DHPS) in bacteria, potentially exhibiting sulfonamide-like antibacterial activity [3].
-
Local Anesthesia: The structural homology to Procaine (which possesses a PABA core and an amino-ester tail) suggests potential sodium channel blocking activity, though the carboxylic acid moiety would likely reduce blood-brain barrier penetration compared to the ester form.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for ester hydrolysis mechanisms). Link
-
PubChem Compound Summary. (2024). "4-Aminobenzoic acid structure and bioactivity." National Library of Medicine. Link
-
Daylight Chemical Information Systems. (2024). "SMILES Theory and Practice." Link
Sources
An In-Depth Technical Guide to the Therapeutic Potential of Oxolane-Substituted Benzoic Acids
Introduction: A Strategic Union of Pharmacophores
In the landscape of modern medicinal chemistry, the benzoic acid scaffold is a cornerstone, serving as a foundational element in a multitude of clinically significant drugs.[1][2][3] Its prevalence stems from the versatile chemical handles it provides and its ability to engage in crucial interactions with biological targets.[2] The carboxylic acid group, in particular, is a key hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[2]
Parallel to the utility of the benzoic acid moiety, the oxolane ring, particularly tetrahydrofuran (THF), has emerged as a valuable constituent in drug design.[4] The inclusion of a THF ring can enhance the physicochemical properties of a molecule, improving solubility and metabolic stability. Furthermore, the THF moiety can introduce a three-dimensional element to an otherwise planar molecule, which can be critical for optimizing interactions with complex biological targets.[4] The tetrahydrofuran ring is a structural component of diverse natural products with demonstrated biological activity, including lignans and acetogenins.[4]
This technical guide delves into the therapeutic potential of a chemical class that strategically combines these two pharmacophores: oxolane-substituted benzoic acids. The rationale behind this molecular architecture is to leverage the biological relevance of the benzoic acid core while harnessing the advantageous properties of the oxolane ring to create novel therapeutic agents with enhanced efficacy and drug-like properties. We will explore the synthesis, potential therapeutic applications, and underlying mechanisms of action of this promising class of compounds.
The Chemical Landscape: Synthesis and Structural Diversity
The synthesis of oxolane-substituted benzoic acids can be approached through several strategic routes, depending on the desired substitution pattern and the commercial availability of starting materials. A common approach involves the coupling of a pre-functionalized oxolane derivative with a benzoic acid precursor.
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach for the preparation of a 4-(oxolan-2-yl)benzoic acid derivative.
Caption: Generalized synthetic route to 4-(oxolan-2-yl)benzoic acid.
This modular approach allows for the introduction of a wide range of substituents on both the benzoic acid and oxolane rings, enabling the exploration of structure-activity relationships.
Therapeutic Applications and Mechanistic Insights
The conjugation of an oxolane ring with a benzoic acid core opens up possibilities for a wide array of therapeutic applications, primarily in oncology and inflammatory diseases.
Anticancer Potential
The benzoic acid nucleus is a common feature in compounds with remarkable anticancer potential.[1][5] The therapeutic strategy often involves the inhibition of key enzymes or the disruption of signaling pathways that are dysregulated in cancer cells. The addition of an oxolane moiety can enhance the binding affinity and selectivity of these compounds for their molecular targets.
Potential Mechanism of Action: Inhibition of Phosphatidylinositol 3-kinase (PI3K)
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. It is conceivable that oxolane-substituted benzoic acids could be designed to target the ATP-binding pocket of PI3K. The benzoic acid group could form key hydrogen bonds with the hinge region of the enzyme, while the oxolane ring could occupy a hydrophobic pocket, enhancing potency and selectivity.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a hallmark of numerous diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties. Furthermore, compounds incorporating a tetrahydrofuran ring have demonstrated anti-inflammatory and analgesic activities.[6][7] The combination of these two pharmacophores could lead to potent anti-inflammatory agents.
Potential Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. An oxolane-substituted benzoic acid could mimic the binding of the natural substrate, arachidonic acid, to the active site of COX-2. The carboxylic acid would be crucial for interacting with key residues, while the oxolane ring could provide additional stabilizing interactions.
Structure-Activity Relationships (SAR)
The biological activity of oxolane-substituted benzoic acids can be finely tuned by modifying their chemical structure. Based on established principles for benzoic acid derivatives, the following SAR trends can be anticipated:
-
Substitution on the Benzoic Acid Ring:
-
Position: The relative position of the oxolane and carboxyl groups will significantly impact the molecule's geometry and ability to bind to its target.
-
Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the pKa of the carboxylic acid and influence the electronic character of the aromatic ring, thereby affecting binding affinity.[2]
-
-
Substitution on the Oxolane Ring:
-
The stereochemistry of substituents on the oxolane ring can be critical for achieving optimal interactions with a chiral binding pocket.
-
The addition of functional groups to the oxolane ring can provide further points of interaction with the target protein, potentially increasing potency and selectivity.
-
Data Summary
The following table provides a representative summary of the inhibitory activities of various heterocyclic-substituted benzoic acids against different cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 | 15.6 - 18.7 | [1] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa | 17.84 | [1] |
| Substituted quinazolinone-benzoic acid derivatives | MCF-7 | ~100 | [1] |
| Benzofurancarboxamides | T-47D (Breast) | 0.088 | [8] |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of oxolane-substituted benzoic acids on cancer cell lines.
1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations. c. Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.
3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Synthesis of a Generic Oxolane-Substituted Benzoic Acid
This protocol provides a general method for the synthesis of a 4-(tetrahydrofuran-2-yl)benzoic acid.
1. Protection of Benzoic Acid: a. Dissolve 4-bromobenzoic acid in methanol. b. Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours. c. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the methyl 4-bromobenzoate with ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
2. Grignard Reaction: a. To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. b. Add a solution of the protected 4-bromobenzoic acid in dry THF dropwise to initiate the Grignard reaction. c. Once the reaction is initiated, add the remaining solution and reflux for 2 hours. d. Cool the reaction mixture to 0°C and add a solution of 2-chlorotetrahydrofuran in dry THF dropwise. e. Allow the reaction to warm to room temperature and stir overnight.
3. Deprotection: a. Quench the reaction with a saturated solution of ammonium chloride. b. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. c. Concentrate the organic layer and dissolve the residue in a mixture of THF and water. d. Add lithium hydroxide and stir at room temperature for 4-6 hours to hydrolyze the ester. e. Acidify the reaction mixture with 1M HCl and extract the final product, 4-(tetrahydrofuran-2-yl)benzoic acid, with ethyl acetate. f. Purify the product by column chromatography or recrystallization.
Future Perspectives and Conclusion
The exploration of oxolane-substituted benzoic acids as therapeutic agents is a promising yet underexplored field. The synthesis of a diverse library of these compounds, coupled with high-throughput screening against a panel of biological targets, is a logical next step. Further investigation into the pharmacokinetics and in vivo efficacy of lead compounds will be crucial for their development as clinical candidates.
References
- Google Patents. (n.d.). EP0360246B1 - 3-Oxiranyl benzoic acids and derivatives thereof.
- Wiemer, A. J., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 129739.
- Raj, K., et al. (n.d.).
- Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
- ResearchGate. (2025). (PDF)
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved February 27, 2026, from [Link]
- Preprints.org. (2023).
- Royal Society of Chemistry. (2019).
-
National Institutes of Health. (n.d.). Benzoic acid;oxolane | C15H22O4. PubChem. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). US8486982B2 - 1,2,4-oxadiazole benzoic acids.
- Taylor & Francis Online. (n.d.).
- Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides.
- MDPI. (n.d.).
- Google Patents. (n.d.). EP0135432A1 - Derivatives of benzoic acid, process for their preparation and their use in disinfecting and conserving medicaments.
- Ommega Online. (2016).
- Preprints.org. (2023).
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Der Pharma Chemica. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.
- NINGBO INNO PHARMCHEM CO., LTD. (2026).
- National Institutes of Health. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central.
Sources
- 1. preprints.org [preprints.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. nbinno.com [nbinno.com]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
- 6. Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Reductive amination protocols for 4-aminobenzoic acid derivatives
Application Note: Optimized Reductive Amination Protocols for 4-Aminobenzoic Acid (PABA) Derivatives
Executive Summary
The reductive amination of 4-aminobenzoic acid (PABA) presents a unique set of chemoselective challenges distinct from aliphatic amines. The electron-withdrawing carboxyl group at the para position significantly reduces the nucleophilicity of the aniline nitrogen, impeding imine formation. Furthermore, the zwitterionic nature of the free acid complicates solvent selection and workup.
This guide provides three validated protocols to overcome these barriers. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity and safety profile, while also detailing traditional Sodium Cyanoborohydride and Catalytic Hydrogenation methods for specific solubility or scaling requirements.
The PABA Challenge: Electronic & Solubility Factors
Successful derivatization of PABA requires navigating two opposing forces:
-
Electronic Deactivation: The carboxylic acid group (
) withdraws electron density from the benzene ring. This lowers the HOMO energy of the amine nitrogen ( ), making it a poor nucleophile compared to benzylamine or alkyl amines.-
Implication: Acid catalysis is almost always required to activate the carbonyl electrophile, yet too much acid will protonate the aniline, shutting down the reaction entirely.
-
-
Solubility Mismatch: Free PABA is a high-melting solid with poor solubility in non-polar solvents (DCM, DCE) often preferred for STAB, but good solubility in alcohols (MeOH, EtOH) which can degrade STAB.[1]
Strategic Reagent Selection
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Catalytic Hydrogenation ( |
| Reagent Type | Mild Hydride | Traditional Hydride | Heterogeneous Catalyst |
| Key Benefit | Selectivity: Does not reduce aldehydes/ketones efficiently, only imines.[1] | Solubility: Works in Methanol (good for PABA).[1][2][3] | Scalability: No boron waste; green chemistry.[1] |
| Drawback | Reacts with Methanol; requires DCE/THF. | Toxicity: Generates HCN/Cyanide byproducts.[1][4] | Safety: |
| Best For | Small-Mid Scale (High Purity) | Difficult Solubility Substrates | Industrial Scale (>1kg) |
| Reaction pH | Weakly Acidic (AcOH) | Controlled pH 5–6 | Neutral/Basic |
Protocol A: The Gold Standard (STAB Method)
Recommended for highest purity and yield. Best performed on PABA Esters (e.g., Ethyl 4-aminobenzoate) to solve solubility issues, followed by hydrolysis if the free acid is needed.
Mechanism: STAB (
Materials:
-
Substrate: Ethyl 4-aminobenzoate (Benzocaine) [1.0 equiv][1]
-
Carbonyl: Aldehyde or Ketone [1.1 – 1.5 equiv][1]
-
Reagent: Sodium Triacetoxyborohydride (STAB) [1.4 – 1.6 equiv][1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (AcOH) [1.0 – 2.0 equiv][1]
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
In a flame-dried flask under
, dissolve the PABA ester (1.0 eq) and the carbonyl compound (1.1 eq) in DCE (0.2 M concentration). -
Add Glacial Acetic Acid (1.5 eq).[1]
-
Expert Insight: If using a ketone (sterically hindered), add 3Å molecular sieves and stir for 60 minutes before adding the reducing agent to push the equilibrium toward the imine.
-
-
Reduction:
-
Self-Validation (Monitoring):
-
Workup:
Protocol B: Direct Alkylation of Free PABA ( )
Recommended when esterification is not an option or for substrates insoluble in DCE/THF.
Materials:
-
Substrate: 4-Aminobenzoic Acid (Free Acid)[1]
-
Solvent: Methanol (Anhydrous)[1]
-
Reagent: Sodium Cyanoborohydride (
) [Caution: Toxic][1]
Step-by-Step Methodology:
-
Solubilization & pH Adjustment:
-
Reaction:
-
Workup (Amphoteric Isolation):
-
Concentrate Methanol to near dryness.[1]
-
Isoelectric Precipitation: Adjust pH to ~3.5–4.0 using 1N HCl or NaOH. The mono-alkylated PABA is often least soluble at its isoelectric point and may precipitate. Filter the solid.
-
Alternative: If no precipitate, extract with n-Butanol or EtOAc at pH 3.5.[1]
-
Visualization: Mechanism & Workflow
Figure 1: Reaction Mechanism & Decision Tree
Caption: Fig 1. (Left) Mechanism of reductive amination via iminium ion. (Right) Decision matrix for selecting STAB vs. Cyanoborohydride based on substrate form.
Analytical Validation
To ensure the protocol worked, verify the following diagnostic signals:
-
1H NMR (DMSO-d6 or CDCl3):
-
Disappearance: Loss of the aldehyde proton (9–10 ppm).[1]
-
Appearance: New methylene/methine signal adjacent to Nitrogen (typically 3.0 – 4.5 ppm).[1]
-
Shift: The aromatic protons ortho to the nitrogen will shift upfield slightly due to the increased electron-donating power of the secondary amine vs. the primary amine.
-
-
Mass Spectrometry (ESI+):
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
[1]
- Context: The foundational text establishing STAB as the superior reagent for aniline deriv
-
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1][4] Journal of the American Chemical Society.[1][4]
-
Svärd, M., et al. (2013). "Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid."[1][2] CrystEngComm.
-
Context: Essential data on PABA solubility in various solvents (MeOH vs. EtOAc) to guide solvent selection.[1]
-
Sources
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Preparation of ester derivatives of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Application Note: High-Purity Synthesis of Ester Derivatives of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic Acid
Executive Summary & Strategic Rationale
This application note details a modular, scalable protocol for the synthesis of ester derivatives of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid (also known as N-[2-(tetrahydrofuran-2-yl)ethyl]-4-aminobenzoic acid). These derivatives represent a structural class of lipophilic PABA (para-aminobenzoic acid) analogs, often investigated for local anesthetic properties or as intermediates in the synthesis of PPAR agonists and antifibrotic agents.
Technical Challenges & Solutions:
-
Zwitterionic Solubility: The free acid form of PABA derivatives often suffers from poor solubility in organic solvents due to zwitterion formation.
-
Solution: The protocol utilizes Methyl 4-aminobenzoate as the starting material to maintain solubility during the N-alkylation step.
-
-
N-Alkylation Selectivity: Direct alkylation of anilines can lead to over-alkylation (bis-alkylation).
-
Solution: We employ a controlled mono-alkylation strategy using a weak base (
) in a polar aprotic solvent (DMF) with stoichiometric control, or alternatively, a reductive amination route for higher precision.
-
-
Linker Availability: The specific 2-(oxolan-2-yl)ethyl chain is introduced via 2-(2-bromoethyl)tetrahydrofuran , synthesized in situ or prior to coupling from the commercially available 2-tetrahydrofuranethanol.
Retrosynthetic Analysis & Workflow
The synthesis is designed in three modules to maximize flexibility. The core scaffold is assembled first as a methyl ester, which serves as a divergent point for generating various ester derivatives via transesterification or hydrolysis-coupling sequences.
Experimental Protocols
Module A: Linker Activation (Preparation of Electrophile)
Rationale: The commercial availability of 2-(2-bromoethyl)tetrahydrofuran varies. It is cost-effective and reliable to synthesize it from the alcohol.
Reagents:
-
2-Tetrahydrofuranethanol (CAS 767-08-8)
-
Triphenylphosphine (
) -
Carbon tetrabromide (
) -
Dichloromethane (DCM)
Protocol:
-
Dissolution: In a dry round-bottom flask under
, dissolve 2-tetrahydrofuranethanol (10.0 g, 86 mmol) and (34.2 g, 103 mmol, 1.2 eq) in anhydrous DCM (150 mL). Cool to 0°C.[1] -
Addition: Slowly add
(27.0 g, 103 mmol, 1.2 eq) portion-wise over 20 minutes. Maintain temperature <5°C to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alcohol.
-
Workup: Add n-hexane (200 mL) to precipitate triphenylphosphine oxide (
). Filter the solids through a Celite pad. -
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (0-10% EtOAc in Hexane) to yield 2-(2-bromoethyl)tetrahydrofuran as a colorless oil.
Module B: Core Scaffold Assembly (N-Alkylation)
Rationale: Alkylating the methyl ester prevents zwitterion formation and simplifies purification compared to alkylating the free acid.
Reagents:
-
Methyl 4-aminobenzoate (Methyl PABA)
-
2-(2-Bromoethyl)tetrahydrofuran (from Module A)
-
Potassium Carbonate (
), anhydrous -
Potassium Iodide (KI), catalytic
-
DMF (Dimethylformamide), anhydrous
Protocol:
-
Setup: Charge a reaction vessel with Methyl 4-aminobenzoate (5.0 g, 33.1 mmol),
(9.1 g, 66.2 mmol, 2.0 eq), and KI (0.55 g, 3.3 mmol, 0.1 eq) in DMF (50 mL). -
Addition: Add 2-(2-bromoethyl)tetrahydrofuran (6.5 g, 36.4 mmol, 1.1 eq).
-
Heating: Heat the mixture to 80°C for 12–16 hours.
-
Critical Control Point: Do not exceed 90°C to minimize bis-alkylation. Monitor by HPLC or TLC. If bis-alkylation is observed (>5%), lower temperature to 70°C and extend time.
-
-
Workup: Cool to RT. Pour the mixture into ice-water (200 mL). Extract with Ethyl Acetate (
mL). -
Washing: Wash combined organics with water (
) and brine ( ) to remove DMF. Dry over .[1] -
Purification: Concentrate to dryness. Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc) to obtain Methyl 4-{[2-(oxolan-2-yl)ethyl]amino}benzoate .
Data Summary Table: Module B
| Parameter | Specification |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Yield | 65% - 75% |
| Purity (HPLC) | >98.0% |
| Key impurity | Bis-alkylated product (<2%) |
Module C: Divergent Esterification (Generating Specific Derivatives)
Option 1: Transesterification (For Simple Alcohols: Ethyl, Butyl, Isopropyl) Best for: Stable, primary/secondary aliphatic alcohols.
-
Dissolve the Methyl ester core (1.0 eq) in the target alcohol (e.g., Ethanol, 10-20 volumes).
-
Add catalyst: Titanium(IV) isopropoxide (0.05 eq) or
(0.1 eq). -
Reflux until Methyl ester is consumed (monitor by GC/HPLC).
-
Remove solvent, neutralize, and recrystallize.
Option 2: Hydrolysis + Steglich Coupling (For Complex/Labile Alcohols) Best for: Complex pharmacophores, PEG-esters, or tertiary alcohols.
Step 2a: Hydrolysis to Free Acid
-
Treat Methyl ester with LiOH (2 eq) in THF/Water (3:1) at RT for 4 hours.
-
Acidify to pH 4-5 with 1M HCl. Collect the precipitate (4-{[2-(oxolan-2-yl)ethyl]amino}benzoic acid ).
-
Dry thoroughly under vacuum.[1]
Step 2b: Steglich Esterification
-
Dissolve the Free Acid (1.0 eq) and the Target Alcohol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) and cool to 0°C.
-
Add EDC.HCl or DCC (1.2 eq). Stir at 0°C for 1 hr, then RT overnight.
-
Filter off urea byproduct (if DCC used). Wash filtrate with citric acid (aq) and
. -
Purify via flash chromatography.
Process Visualization
Quality Control & Validation
Every batch must be validated against the following criteria before release for biological testing.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic peaks: |
| Purity | HPLC (C18, ACN/H2O) | |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, DCM < 600 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Troubleshooting Guide:
-
Low Yield in Module B: Ensure DMF is anhydrous. Water competes with the amine for the alkyl bromide (hydrolysis).
-
Bis-alkylation: If the N,N-dialkyl impurity exceeds 5%, reduce the equivalents of alkyl bromide to 1.0 and lower temperature to 60°C.
-
Poor Solubility of Acid Intermediate: When hydrolyzing the ester (Module C), avoid pH < 3 during workup. PABA derivatives can form hydrochloride salts that are water-soluble; the zwitterionic point (isoelectric point) is usually around pH 4-5, where precipitation is maximal.
References
-
General Synthesis of PABA Esters
-
N-Alkylation of Anilines (General Protocol)
-
Salvatore, R. N., et al. (2001). Efficient N-alkylation of anilines with alkyl halides in the presence of cesium carbonate. Tetrahedron Letters, 42(10), 1799-1802. Link (Adapting base/solvent conditions).
-
-
Synthesis of Tetrahydrofuran Derivatives
-
Wolfe, J. P., & Hay, M. B. (2004). Palladium-catalyzed synthesis of tetrahydrofurans. Tetrahedron, 60(6), 1345-1371. Link (Background on the stability and formation of the oxolane ring).
-
-
Steglich Esterification Protocol
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
-
Commercial Reagent Data
Disclaimer: This protocol involves the use of hazardous chemicals (alkyl bromides, DMF, DCM). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(Bromomethyl)tetrahydrofuran - Amerigo Scientific [amerigoscientific.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Solvent selection for dissolving 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Application Note: Solvent System Design & Solubility Profiling for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Abstract
This guide provides a comprehensive protocol for the solubilization and stability maintenance of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid , a structural hybrid of a polar benzoic acid headgroup and a lipophilic tetrahydrofuran (THF) tail.[1] Due to its amphiphilic nature and potential for zwitterionic behavior, this compound presents specific dissolution challenges. This document outlines a tiered solvent screening approach, pH-dependent solubility profiling, and stability-indicating handling procedures for drug development and analytical applications.[1]
Chemical Context & Structural Analysis
To select the correct solvent, we must first deconstruct the molecule’s physicochemical identity. This compound is not a simple organic solid; it is a "push-pull" system containing distinct polarity zones.[1]
-
The Head (Hydrophilic/Acidic): The p-aminobenzoic acid (PABA) moiety provides a carboxylic acid group (
) and a secondary aniline nitrogen.[1] This region drives crystal lattice energy via hydrogen bonding (Head-to-Head dimerization).[1] -
The Tail (Lipophilic/H-Bond Acceptor): The 2-(oxolan-2-yl)ethyl chain adds significant lipophilicity (
increase) and steric bulk.[1] The THF ring oxygen acts as a weak hydrogen bond acceptor but does not donate protons.
Implication for Solubility: The molecule likely exhibits "brick dust" characteristics—high crystallinity and poor water solubility at neutral pH. The lipophilic tail disrupts the solvation of the polar head in pure water, while the polar head reduces solubility in non-polar solvents like Hexane.
Visualizing Molecular Interactions (DOT Diagram)
Figure 1: Structural dissection of solubility drivers.[1] The competition between the lipophilic THF tail and the polar Benzoic Acid head dictates the solvent strategy.
Recommended Solvent Systems
Based on the structural analysis and Hansen Solubility Parameters (HSP) for PABA derivatives, the following solvent systems are classified by application.
Table 1: Primary Solvent Selection Matrix
| Solvent Class | Recommended Solvent | Solubility Potential | Application Note |
| Universal Stock | DMSO (Dimethyl sulfoxide) | High (>100 mM) | Ideal for cryo-storage (-20°C).[1] Hygroscopic; keep sealed. |
| Organic Stock | DMF (Dimethylformamide) | High (>50 mM) | Alternative to DMSO if sulfur interference is a concern in assays. |
| Protic Organic | Ethanol / Methanol | Moderate (10-50 mM) | Good for working dilutions.[1] Heating (40°C) may be required for saturation.[1] |
| Aqueous (Basic) | 0.1 M NaOH / PBS (pH 8.0) | High (as Na-salt) | Preferred for biological assays. The carboxylate anion is highly soluble.[1] |
| Aqueous (Acidic) | 0.1 M HCl | Moderate to Low | Protonation of the aniline nitrogen is possible, but the electron-withdrawing phenyl ring reduces basicity. Less reliable than basic dissolution. |
| Non-Polar | Hexane / Toluene | Negligible | Avoid. The polar head group prevents dissolution. |
Detailed Dissolution Protocols
Do not assume kinetic solubility equals thermodynamic solubility. Follow these protocols to ensure consistent dosing.
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Target: Long-term storage or high-concentration spiking.[1]
-
Weighing: Weigh approximately 24.9 mg of the compound (MW
249.3 g/mol ) into a 1.5 mL amber glass vial.-
Note: Use glass, not plastic, as DMSO can leach plasticizers from low-quality polypropylene.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade
99.9%). -
Vortexing: Vortex at medium speed for 30 seconds.
-
Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes.
-
-
Inspection: Hold against a light source. The solution must be crystal-clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Assay Buffer (pH Shift Method)
Target: Biological assays (Cell culture, Enzymatic assays) requiring < 1% DMSO.
Directly dissolving the solid in neutral buffer (pH 7.4) often results in "crashing out" due to the slow dissolution rate of the crystal lattice.
-
Start with Stock: Take 10 µL of the 100 mM DMSO stock.
-
Intermediate Dilution (Optional): Dilute 1:10 in Ethanol if the final assay is extremely sensitive to DMSO "shock."
-
Rapid Dispersion: While vortexing the aqueous buffer (e.g., PBS pH 7.4), inject the DMSO stock rapidly into the center of the liquid vortex.
-
Why: Slow addition allows local precipitation at the pipette tip.
-
-
pH Check: Ensure the final pH remains near 7.4. If the compound concentration is high, the acidic COOH may lower the buffer pH; re-adjust with dilute NaOH if necessary.
Analytical Method Development (HPLC)
When analyzing this molecule, the amphoteric nature requires careful mobile phase buffering to prevent peak tailing or precipitation in the column.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Acetate (pH ~4.5).[1]
-
Reasoning: Low pH protonates the amine (positive charge) and keeps the acid protonated (neutral), improving retention of the lipophilic tail.
-
-
Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure with the THF ring).
-
Detection: UV at 254 nm (Benzoic acid
transition) and 280 nm.[1]
Critical Warning: Do not use a neutral unbuffered water/acetonitrile gradient. The compound will exist in a mixed ionization state, leading to split peaks or broad smears.
Decision Logic for Solvent Selection
Use the following decision tree to determine the correct workflow for your specific experiment.
Figure 2: Decision matrix for solvent selection based on experimental constraints.
Stability & Storage
-
Oxidation: The secondary amine (aniline derivative) is susceptible to oxidation, especially in solution.
-
Mitigation: Degas solvents with Nitrogen/Argon before preparing stocks. Store DMSO stocks under inert gas.
-
-
Hydrolysis: The THF ring is generally stable, but the ethyl linker to the amine is robust. The benzoic acid moiety is stable.[2]
-
Photostability: PABA derivatives absorb UV light strongly. Protect solutions from direct light (amber vials/foil wrap) to prevent photodegradation or isomerization.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
-
Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Reference for PABA derivative properties). Link[1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
Sources
Application Note: Advanced Crystallization Strategies for N-Alkylated Aminobenzoic Acids
Introduction & Physicochemical Basis[1][2][3][4][5][6]
N-alkylated aminobenzoic acids (e.g., N-methylanthranilic acid, Mefenamic acid) represent a critical class of intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fragrances, and agrochemicals. Unlike their primary amine counterparts, the N-alkyl substitution significantly alters the lipophilicity and hydrogen-bonding capability of the molecule, introducing unique purification challenges.
The Ampholytic Challenge
These compounds are zwitterionic ampholytes. They possess both a basic amine (weakened by N-alkylation and often conjugation with the benzene ring) and an acidic carboxyl group.
-
Acidic Region (pH < 2): Fully protonated cation (
). High solubility in water. -
Basic Region (pH > 8): Fully deprotonated anion (
). High solubility in water. -
Isoelectric Point (pI, typically pH 3.5–5.0): Net neutral zwitterion or uncharged molecule. Minimum solubility.
The "Oiling Out" Phenomenon
A distinct characteristic of N-alkyl derivatives is their propensity to "oil out" (undergo Liquid-Liquid Phase Separation, LLPS) rather than crystallize directly.[1] The hydrophobic alkyl chain lowers the melting point in the presence of solvent and creates a metastable liquid phase before crystal nucleation occurs. This guide prioritizes strategies to bypass this stable oil phase.
Method A: Isoelectric Point (pH-Swing) Precipitation
Best for: Primary isolation from crude synthesis mixtures.
This method exploits the pH-dependent solubility profile. The goal is to approach the isoelectric point (pI) slowly to induce nucleation of the solid rather than the oil.
Protocol 1: Controlled pH-Swing Crystallization
Reagents:
-
Crude N-alkylated aminobenzoic acid
-
Sodium Hydroxide (1M and 5M)
-
Hydrochloric Acid (1M and 5M)
-
Activated Carbon (e.g., Darco G-60)
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in water (approx. 10 mL/g). Add 5M NaOH dropwise with stirring until pH reaches 10–11. The solution should become clear as the salt forms.
-
Clarification: Add activated carbon (5 wt% relative to substrate) to remove oxidation impurities (colored byproducts common in aniline derivatives). Stir for 30 minutes. Filter through Celite/diatomaceous earth.
-
Metastable Zone Entry:
-
Critical Step: Slowly add 1M HCl to the filtrate until the pH drops to approx. 6.0.
-
Seed Addition: Add 0.5 wt% of pure seed crystals. This provides a surface for growth and prevents oiling out.
-
-
Crystallization: Continue adding 1M HCl via a syringe pump or dropping funnel at a rate of 0.1 pH units/min.
-
Target: Stop acidification exactly at the pI (typically pH 3.8 – 4.2 for N-methylanthranilic acid derivatives).
-
-
Aging: Allow the slurry to stir at the pI for 2–4 hours. This Ostwald ripening period consumes fines and improves filterability.
-
Isolation: Filter under vacuum. Wash the cake with water adjusted to the pI (to prevent redissolution).
Visualization: pH-Swing Workflow
Figure 1: Logical flow for Isoelectric Point Precipitation. Note the critical seeding step at pH 6.0 to prevent oil formation.
Method B: Reactive Recrystallization (Polymorph Control)
Best for: Final purification and controlling crystal habit (needle vs. prism).
N-alkylated aminobenzoic acids often exhibit polymorphism. For example, Mefenamic acid (an N-aryl derivative) has a stable Form I and a metastable Form II. The solvent choice dictates the polymorph.
Protocol 2: Solvent-Mediated Recrystallization
Solvent Selection Guide:
| Solvent System | Resulting Phase | Risk of Oiling Out | Notes |
|---|---|---|---|
| Ethanol (95%) | Stable Polymorph (Form I) | Moderate | Standard solvent. Good yield. |
| Ethyl Acetate | Stable Polymorph (Form I) | Low | Produces prismatic crystals with good flow. |
| DMF | Metastable (Form II) | High | Avoid unless Form II is specifically required. |
| Acetone/Water | Variable | High | High risk of LLPS if water is added too fast. |
Step-by-Step Workflow:
-
Saturation: Dissolve the compound in Ethyl Acetate at near-reflux temperature (
). Use the minimum amount required for dissolution (approx. 15-20 mL/g). -
Hot Filtration: If particulates are present, filter through a pre-heated glass sinter funnel to prevent premature crystallization.
-
Controlled Cooling:
-
Cool from
to at a rate of /min. -
Hold at
for 30 minutes. If the solution turns milky (emulsion), it is oiling out.[2] Remedy: Reheat to and add 1% seed crystals.
-
-
Final Crystallization: Cool from
to at /min. -
Drying: Vacuum dry at
.
Troubleshooting: Mitigating "Oiling Out" (LLPS)
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility boundary. This is common in N-alkylated systems because the alkyl group disrupts the crystal lattice energy while increasing hydrophobic interactions in solution.
Mechanism of Action
When an N-alkyl aminobenzoic acid oils out, the impurity rejection profile is lost. The oil droplets are excellent solvents for impurities, leading to a gummy, impure product.
Decision Tree for Oiling Out Mitigation
Figure 2: Decision matrix for troubleshooting Liquid-Liquid Phase Separation (LLPS).
Critical Process Parameters (CPPs) to Prevent Oiling Out:
-
Seeding Window: Seeds must be added before the cloud point is reached. For N-alkylated benzoic acids, seed at 5-10°C below the saturation temperature.
-
Agitation: High shear can sometimes coalesce oil droplets. Use moderate agitation (Tip speed ~1.5 m/s).
-
Anti-solvent Addition: If using water as an anti-solvent (e.g., into an ethanolic solution), add it very slowly. A rapid increase in water concentration spikes the supersaturation instantly, forcing the hydrophobic drug into an oil phase.
References
-
Polymorphism in Fenamates: Mudalip, S. K., et al. (2018).[3][4] Effects of solvents on polymorphism and shape of mefenamic acid crystals. MATEC Web of Conferences. [Link]
-
Oiling Out Mechanisms: Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies. [Link]
-
Purification of N-Phenylanthranilic Acid: Allen, C. F. H., & McKee, G. H. W. (1939). Acridone (Purification of intermediate N-phenylanthranilic acid). Organic Syntheses, Coll. Vol. 2, p.15. [Link]
Sources
Troubleshooting & Optimization
Overcoming solubility issues with 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Technical Support Center: 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Introduction: Understanding the Solubility Challenge
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a molecule of interest in drug discovery and chemical synthesis, possessing a unique amphoteric structure. The presence of both a weakly acidic carboxylic acid group and a weakly basic secondary amine group means its aqueous solubility is profoundly influenced by pH.[1][2] Furthermore, the molecule contains significant non-polar regions—the benzene ring and the oxolane moiety—which contribute to its hydrophobicity and can lead to poor solubility in purely aqueous or highly non-polar organic solvents.
This guide provides a systematic, first-principles approach to overcoming solubility challenges with this compound. We will move from fundamental concepts to advanced protocols, empowering you to develop a robust dissolution strategy for your specific experimental needs.
Frequently Asked Questions (FAQs): Initial Troubleshooting
Q1: My compound is not dissolving in the chosen solvent. What are the initial troubleshooting steps?
A1: Before employing advanced methods, always start with the fundamentals. A systematic approach is key.
-
Re-evaluate Solvent Choice: The principle of "like dissolves like" is a foundational concept in chemistry.[3] The target compound has both polar (acid, amine, ether) and non-polar (benzene ring, alkyl chain) characteristics. A solvent of intermediate polarity or a co-solvent system is often a good starting point.
-
Increase Temperature: For most solid compounds, solubility increases with temperature.[4] Gentle heating of the solvent with continuous stirring can significantly aid dissolution. However, be cautious of potential thermal degradation of the compound.
-
Reduce Particle Size: Decreasing the particle size of a solid increases the surface area available for solvation, which can enhance the rate of dissolution.[3][5] This can be achieved by carefully grinding the material into a fine powder using a mortar and pestle (micronization) or through sonication.[3]
Q2: I need to prepare a stock solution in DMSO, but the compound crashes out when I dilute it into my aqueous assay buffer. What's happening?
A2: This is a common issue known as "antisolvent precipitation." While your compound may be highly soluble in a strong organic solvent like DMSO, this solvent's ability to keep the compound dissolved is drastically reduced when diluted into a primarily aqueous medium. The water acts as an antisolvent, causing the hydrophobic parts of your molecule to aggregate and precipitate.
Solution:
-
Minimize DMSO Concentration: Prepare the most concentrated stock possible in DMSO to minimize the final percentage of organic solvent in your aqueous solution. Often, keeping the final DMSO or ethanol concentration below 1-5% can prevent precipitation.[6]
-
Use Co-solvents in the Final Buffer: Consider if your experiment can tolerate a small percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400 in the final aqueous buffer to maintain solubility.[6][7]
-
pH-Adjusted Aqueous Stock: The preferred method for this compound is to prepare a pH-adjusted aqueous stock solution, as detailed in the guides below, which avoids the use of strong organic solvents altogether.
Systematic Troubleshooting Workflow
For a compound like 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid, a logical, step-wise approach is critical to efficiently finding the right solubility conditions. The following workflow guides the researcher from initial insolubility to a robust solution.
Caption: A decision-making workflow for troubleshooting solubility issues.
Guide 1: Exploiting Amphoteric Properties via pH Adjustment
The dual acidic and basic functional groups in the molecule mean its net charge—and therefore its aqueous solubility—is dictated by pH.[8] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge (as a zwitterion), where it is least soluble. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and dramatically increasing solubility.[1][9]
Caption: The relationship between pH, molecular charge, and aqueous solubility.
Protocol 1: Determining an Empirical pH-Solubility Profile
This protocol allows you to quickly determine the optimal pH range for solubilizing your compound.
-
Preparation: Dispense a small, equal amount of the solid compound (e.g., 1-2 mg) into several separate glass vials.
-
Solvent Addition: Add 1 mL of purified water to each vial. The compound will likely remain as a suspension.
-
pH Adjustment (Acidic):
-
To the first vial, add 1 M HCl dropwise while vortexing or stirring.
-
Observe for dissolution. Note the approximate pH at which the solid dissolves completely. This will likely occur at a pH well below the pKa of the carboxylic acid (typically ~2-4).
-
-
pH Adjustment (Basic):
-
To a separate vial, add 1 M NaOH dropwise while vortexing or stirring.
-
Observe for dissolution. Note the approximate pH at which the solid dissolves completely. This will likely occur at a pH well above the pKa of the amine (typically ~9-11).
-
-
Data Recording: Record your observations in a table to identify the soluble and insoluble pH ranges.
| Vial | Reagent Added (1M) | Final pH (approx.) | Observation (Soluble/Insoluble) |
| 1 | HCl | ~2.0 | Soluble |
| 2 | - | ~7.0 | Insoluble |
| 3 | NaOH | ~11.0 | Soluble |
| ... | ... | ... | ... |
Trustworthiness Check: Once you have a clear, pH-adjusted stock solution, try neutralizing it by adding the opposing reagent (e.g., add NaOH to the acidic stock). The compound should precipitate out of solution as it passes through its isoelectric point, confirming the pH-dependent solubility mechanism.
Guide 2: Utilizing Co-Solvent Systems
If pH adjustment alone is insufficient or undesirable for your experiment, a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the medium, making it more favorable for dissolving compounds with hydrophobic features.[10][11]
Table 1: Common Solvents for Initial Screening
| Solvent Class | Example | Polarity | Suitability for This Compound |
| Polar Protic | Water, Ethanol, Methanol | High | Water is poor alone; alcohols can be effective co-solvents.[4][12] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good for creating concentrated stocks, but can cause precipitation on dilution. |
| Non-polar | Toluene, Hexane | Low | Unlikely to be effective as primary solvents due to the polar functional groups. |
Protocol 2: Co-Solvent Screening for Aqueous Solutions
This protocol helps identify an effective co-solvent and the minimum required concentration.
-
Preparation: Place a known amount of your compound (e.g., 5 mg) into a vial.
-
Primary Solvent: Add a small volume of your primary aqueous buffer (e.g., 0.8 mL of PBS, pH 7.4). The compound should remain mostly undissolved.
-
Co-solvent Titration:
-
Select a water-miscible co-solvent, such as ethanol or propylene glycol.[6]
-
Add the co-solvent dropwise (e.g., in 20 µL increments) to the suspension.
-
Vortex or stir thoroughly after each addition.
-
-
Observation: Continue adding the co-solvent until the compound is fully dissolved.
-
Calculation: Record the total volume of co-solvent required. Calculate the final percentage (v/v) of the co-solvent in your solution. This represents the minimum concentration needed for dissolution under these conditions. Aim to keep this percentage as low as possible for biological experiments.
Advanced Troubleshooting Scenarios
Q3: Heating my solution helps dissolve the compound, but it crashes out upon returning to room temperature. What should I do?
A3: This indicates you have created a supersaturated solution. While useful for applications like recrystallization, it is not stable for experiments.[13]
-
Maintain Temperature: If your experiment allows, maintain the elevated temperature throughout the process.
-
Combine Methods: The most robust solution is to combine heating with another method. For example, dissolve the compound at a slightly elevated temperature in a solution that already contains the minimum required co-solvent percentage or is adjusted to the optimal pH. This creates a solution that is stable even after cooling.
Q4: I am working in a non-aqueous organic reaction and still face solubility issues. What are my options?
A4: While this guide focuses on aqueous solubility, similar principles apply.
-
Solvent Blends: Instead of a single organic solvent, try a mixture. For example, if your compound is poorly soluble in dichloromethane (DCM), adding a small amount of a more polar solvent like methanol or DMF can create a co-solvent system that enhances solubility.[7]
-
Water as a Co-solvent: For some carboxylic acids, the presence of a small amount of water in an organic solvent can remarkably increase solubility.[14][15] This is due to favorable hydrogen bonding interactions.
References
-
Wikipedia. (2023, December 29). Cosolvent. Retrieved from [Link]
-
ResearchGate. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
GREELANE. (2026, February 19). What Are Amphoteric Compounds and Why Are They Important?. Retrieved from [Link]
-
Smolecule. (2026, February). FAQ & Troubleshooting Guide for Solubility Enhancement. Retrieved from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
ACD/Labs. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Retrieved from [Link]
-
SlideShare. (2015, July 15). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Amphoteric – Knowledge and References. Retrieved from [Link]
-
ACS Publications. (2006, December 10). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
Wikipedia. (2024, February 19). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
Sources
- 1. What Are Amphoteric Compounds and Why Are They Important? [qixuanchemtec.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 15. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Minimizing Side Reactions in PABA N-Alkylation
Welcome to the Application Scientist Support Center. para-Aminobenzoic acid (PABA) is a highly versatile scaffold in drug discovery and materials science, but its bifunctional nature makes selective modifications notoriously difficult. This guide provides mechanistic troubleshooting, self-validating protocols, and decision matrices to help you achieve high-purity mono-N-alkylation.
Section 1: Mechanistic Troubleshooting (FAQs)
Q: Why do I keep getting complex, inseparable mixtures when reacting PABA directly with alkyl halides? A: The root cause is competing nucleophilicity within the PABA molecule. PABA contains both a carboxylic acid (-COOH) and an aromatic amine (-NH₂). When you introduce a base (e.g., K₂CO₃) to neutralize the hydrohalic acid byproduct of N-alkylation, you inadvertently deprotonate the carboxylic acid. The resulting carboxylate anion is a "hard" nucleophile that rapidly attacks the alkyl halide, leading to O-alkylation (esterification) [1].
Furthermore, once the primary amine is mono-alkylated, the new alkyl group exerts an electron-donating inductive effect. This makes the secondary amine more nucleophilic than the starting primary amine, triggering rapid N,N-dialkylation (over-alkylation) .
Q: How does reductive amination solve the over-alkylation and O-alkylation problems? A: Reductive amination fundamentally changes the reaction pathway. Instead of a direct SN2 substitution, the primary amine condenses with an aldehyde or ketone to form an imine intermediate.
-
No O-Alkylation: Carbonyls do not react with carboxylic acids under these mild conditions, entirely eliminating esterification side reactions.
-
No Over-Alkylation: Once the imine is reduced to a secondary amine, the added steric bulk and the delocalization of the nitrogen lone pair into the aromatic ring make the formation of a second iminium ion thermodynamically unfavorable. This ensures strict mono-N-alkylation[2].
Figure 1: Mechanistic divergence between direct alkylation and reductive amination of PABA.
Section 2: Experimental Workflows & Solutions
To select the optimal synthetic route, you must evaluate the alkylating agent you have available.
Figure 2: Decision matrix for selecting the optimal PABA N-alkylation workflow.
Protocol A: The Reductive Amination Method (Preferred)
This is the industry standard for high-purity mono-alkylation[2].
-
Imine Formation: Dissolve PABA (1.0 eq) and your target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol.
-
Self-Validation Check: Monitor the reaction via TLC (UV active). The imine intermediate will appear as a new, less polar spot. Do not proceed to reduction until the PABA starting material is fully consumed.
-
-
Acid Activation: If imine formation stalls, add catalytic glacial acetic acid (0.1 eq).
-
Causality: Lowering the pH to ~5-6 protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon center and driving the condensation forward.
-
-
Selective Reduction: Cool the flask to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes. This prevents the wasteful reduction of your unreacted aldehyde into an alcohol.
-
-
Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate.
-
Self-Validation Check: Ensure the aqueous layer is slightly basic (pH 8) before extraction. If it is acidic, the secondary amine product will remain protonated and water-soluble, destroying your isolated yield.
-
Protocol B: The Protection-Deprotection Method (For Alkyl Halides)
If you must use an alkyl halide, you must temporarily mask the carboxylic acid[1].
-
Protection (Esterification): Reflux PABA in ethanol with a catalytic amount of concentrated H₂SO₄ to form ethyl 4-aminobenzoate (benzocaine). Remove solvent and neutralize.
-
N-Alkylation: React the protected ester with your alkyl halide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 80 °C for 12 hours.
-
Deprotection (Saponification): Isolate the N-alkyl ester and treat it with 2M NaOH (aq) in a THF/MeOH mixture. Reflux for 2 hours.
-
Self-Validation Check (Critical): To precipitate the final product, carefully acidify the mixture with 1M HCl to exactly pH 4-5. Causality: N-alkyl PABA is a zwitterion. Over-acidification (pH < 3) will protonate the amine, pulling the product back into the aqueous phase and ruining the recovery.
-
Section 3: Quantitative Performance Data
To justify the extra steps of protection or the cost of reducing agents, refer to the typical impurity profiles observed across different synthetic routes:
| Synthetic Route | Target Reaction | O-Alkylation (Ester Side Product) | N,N-Dialkylation (Over-alkylation) | Typical Overall Yield |
| Direct Alkylation (Alkyl Halide + Base) | N-Alkylation | High (20-40%) | Moderate (10-20%) | 30-50% |
| Reductive Amination (Aldehyde + NaBH(OAc)₃) | N-Alkylation | None (0%) | Very Low (<2%) | 85-95% |
| Protection-Deprotection (Esterify → Alkylate → Hydrolyze) | N-Alkylation | None (0%) | Low (5-10%) | 60-75% (over 3 steps) |
| Catalytic Hydrogenation (Nitrile + Pd/C + H₂) | N-Alkylation | None (0%) | Low (<5%) | 70-90% |
Section 4: Advanced Edge Cases
Q: My reductive amination is stalling at the imine stage, even with acetic acid. What should I do? A: If you are using a highly sterically hindered ketone instead of an aldehyde, NaBH(OAc)₃ might not be reactive enough. Switch your solvent to methanol and use Sodium cyanoborohydride (NaBH₃CN). Caution: NaBH₃CN is highly toxic and generates hydrogen cyanide gas under strongly acidic conditions; ensure your pH remains strictly between 5 and 6 and perform the reaction in a well-ventilated fume hood.
Q: I have a nitrile precursor instead of an aldehyde or halide. Can I use that for N-alkylation? A: Yes. is a highly effective, atom-economical strategy[3]. By reacting PABA with a nitrile in the presence of a Palladium on Carbon (Pd/C) catalyst under an H₂ atmosphere, the nitrile is reduced in situ to an imine, which then condenses with PABA and is further reduced to the secondary amine. This method is exceptionally clean and avoids the use of toxic borohydrides[4].
References
-
Title: Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 Source: PubMed Central (PMC) / NIH URL: [Link]
- Title: US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate)
Sources
- 1. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 2. 4-(Butylamino)benzoic acid | 4740-24-3 | Benchchem [benchchem.com]
- 3. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Oxolane (THF) Stability Guide
[1]
Core Directive & Executive Summary
Welcome to the Technical Support Center. You are likely here because your reaction solvent has turned into a gel, your yield has vanished into an acyclic byproduct, or you are planning a synthesis involving Lewis acids and tetrahydrofuran (THF).[1]
The Bottom Line: While Oxolane (THF) is widely regarded as a stable ether solvent, it is thermodynamically unstable in the presence of strong Brønsted or Lewis acids. Unlike acyclic ethers (e.g., diethyl ether), the relief of ring strain (~5.6 kcal/mol) provides a driving force for two catastrophic failure modes:
-
Cationic Ring-Opening Polymerization (CROP): Resulting in viscous "gelling" (Poly-THF).[1]
-
Nucleophilic Ring Cleavage: Resulting in ring-opened alcohol/halide adducts.[1]
This guide provides the diagnostic tools to identify these issues and the protocols to prevent them.
Diagnostic Hub (Troubleshooting)
Issue A: "My reaction mixture turned into a viscous gel or solid."
Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1][2][3] Severity: Critical (Batch loss).[1]
Mechanism:
Protonation of the ether oxygen generates a cyclic oxonium ion. In the absence of a strong nucleophile to terminate the process, a second THF molecule attacks the
Troubleshooting Steps:
-
Check Acid Strength: Are you using an acid with
? (e.g., , , ).[1] These are primary triggers.[1] -
Check Temperature: CROP is an equilibrium process with a ceiling temperature (
) of approx. 83°C. However, at room temperature (20–25°C), conversion to polymer is thermodynamically favored.[1] -
The "Methanol Test" (Self-Validation): Take a 0.5 mL aliquot of your viscous mixture and add it to 5 mL of methanol.
-
Result: If a white, stringy precipitate forms, you have synthesized Poly(tetrahydrofuran) (PTHF).[1]
-
Issue B: "My substrate disappeared, and I see new alkyl halide signals."
Diagnosis: Acid-Mediated Nucleophilic Cleavage (
Mechanism:
If your acidic medium contains a strong nucleophile (e.g.,
Troubleshooting Steps:
Visualizing the Failure Modes
The following diagram illustrates the bifurcation between Polymerization (Gelling) and Cleavage (Ring Opening) based on the presence of nucleophiles.
Figure 1: Mechanistic bifurcation of Oxolane in acidic media.[1] Path A leads to polymerization (gelling), while Path B leads to destructive ring cleavage.[1]
Optimization & Prevention (FAQs)
Q: Can I use Lewis Acids ( , ) in THF?
A: Proceed with extreme caution. THF is a strong Lewis base.[1] It will complex exothermically with Lewis acids.[1]
-
Risk: The Lewis acid-THF complex often deactivates the catalyst for your intended reaction.
-
Risk: If the Lewis acid is strong (
) and the temperature is raised, the THF ring will open, incorporating the chloride into the product (4-chlorobutanol derivatives). -
Solution: Use a non-coordinating solvent (DCM, Toluene) for the Lewis acid addition, or keep the reaction strictly below 0°C if THF is mandatory.
Q: Is there a more stable alternative to THF?
A: Yes, 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a "greener" alternative derived from corncobs/bagasse.[1][7]
-
Why it works: The steric hindrance of the methyl group at the
-position significantly retards nucleophilic attack and polymerization. -
Data: 2-MeTHF is stable to aqueous acids (e.g., 3M HCl) at reflux, whereas THF would show significant degradation.[1]
Q: How do I safely quench a reaction containing THF and strong acid?
A: Control the Exotherm. Acid-base neutralization in THF is highly exothermic. Heat accelerates ring opening.[1]
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate if THF is compatible with your specific acidic conditions before committing valuable substrate.
-
Preparation: In a 4 mL vial, charge 1 mL of THF.
-
Acid Addition: Add your specific acid/catalyst at the intended concentration (e.g., 10 mol%
).[1] -
Incubation: Stir at your intended reaction temperature for 1 hour.
-
Observation:
Protocol B: Data Comparison (Solvent Stability)
| Condition | THF Stability | 2-MeTHF Stability | Mechanism of Failure |
| 10% HCl (aq), 25°C | Stable | Stable | N/A |
| Conc.[1] HCl, Reflux | Unstable (Cleavage) | Stable | |
| Unstable (Polymer) | Stable | Cationic Polymerization | |
| n-BuLi (Base) | Unstable ( | Stable |
References
-
Mechanism of Cationic Polymerization: Title: The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.[8][9][10] Source: National Institutes of Health (PMC).[1] URL:[Link]
-
2-MeTHF vs. THF Stability: Title: 2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF in Organometallic Chemistry.[1][7][11][12] Source: Sigma-Aldrich / Merck Technical Library (via NIH).[1] URL:[Link]
-
Lewis Acid Cleavage: Title: Lewis Acid-Initiated Ring-Opening Reactions of Cyclic Ethers.[1][13] Source: MDPI Molecules.[1] URL:[Link][1]
-
General Ether Cleavage Mechanisms: Title: Cleavage of Ethers with Acid (Master Organic Chemistry).[1] Source: Master Organic Chemistry.[1] URL:[Link]
Sources
- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chempoint.com [chempoint.com]
- 12. ift.co.za [ift.co.za]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Introduction: The synthesis of 4-{[2-(oxolan-2-yl)ethyl]amino}benzoic acid via N-alkylation of 4-aminobenzoic acid (PABA) is a common synthetic route. However, a frequent challenge encountered in the laboratory is the removal of unreacted PABA from the final product. The structural similarity between the starting material and the product—specifically the shared aminobenzoic acid core—can complicate purification. This guide provides a troubleshooting framework and detailed protocols designed for researchers, scientists, and drug development professionals to effectively address this specific purification challenge. We will explore the underlying chemical principles that govern separation and provide step-by-step methodologies for achieving high purity.
Section 1: The Chemistry of Separation: Understanding the Key Differences
Effective purification hinges on exploiting the subtle physicochemical differences between your target molecule and the PABA impurity. While both compounds possess an acidic carboxylic acid group and a basic amino group, the N-substitution on your product introduces a key distinction in polarity.
The addition of the 2-(oxolan-2-yl)ethyl group makes the product molecule larger and significantly less polar than the PABA starting material. This difference in polarity is the primary lever we will use for chromatographic separation. Furthermore, while both compounds are amphoteric, their solubility profiles in various solvents will differ, which is the basis for purification by recrystallization.
| Property | 4-Aminobenzoic Acid (PABA) | 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid (Product) | Rationale for Difference |
| Molecular Weight | 137.14 g/mol | 235.28 g/mol (Calculated) | Addition of the C6H11O side chain. |
| Polarity | Higher | Lower | The alkyl/ether side chain increases the nonpolar character of the molecule. |
| pKa (Carboxyl Group) | ~2.4 | ~2.5 (Estimated) | The electronic environment of the carboxyl group is largely unchanged. |
| pKa (Amino Group) | ~4.85 | ~4.5 (Estimated) | Secondary aromatic amines are typically slightly less basic than primary ones. |
| Solubility in Water | Sparingly soluble (6.1 g/L at 30°C) | Expected to be less soluble than PABA. | Increased molecular size and reduced polarity. |
| Solubility in Organic Solvents | Soluble in alcohols, ethyl acetate; slightly soluble in benzene. | Expected to have higher solubility in less polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) compared to PABA. | Increased lipophilicity from the N-alkyl group. |
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My initial aqueous workup after the reaction failed to remove the unreacted PABA. Why did this happen?
A: This is a common outcome because both PABA and your N-substituted product possess a carboxylic acid group. During a typical basic wash (e.g., with sodium hydroxide or sodium carbonate), both compounds are deprotonated to form their respective water-soluble carboxylate salts. Consequently, both the product and the impurity are extracted together into the aqueous layer. When you later acidify this aqueous layer to precipitate your product, the PABA also precipitates, leading to a contaminated solid. A simple acid-base extraction is therefore ineffective for separating these two specific compounds from each other, although it is excellent for removing other types of impurities (e.g., neutral or basic byproducts).
Q2: I have a significant amount of PABA in my crude product (>15-20%). What is the best first-pass purification method to try?
A: For bulk removal of a significant PABA impurity, selective recrystallization is often the most efficient first step. The goal is to find a solvent system in which the solubility of your product and PABA are substantially different at high and low temperatures. Given that your product is less polar than PABA, you can often find a solvent that preferentially dissolves the product when hot but allows it to crystallize upon cooling, while keeping the more polar PABA impurity in the mother liquor.
-
Expert Insight: A good starting point for solvent screening is an ethanol/water mixture. PABA is sparingly soluble in cold water but its solubility increases significantly in boiling water. Your product, being less polar, will likely have lower solubility in a highly aqueous medium. By carefully adjusting the ethanol-to-water ratio, you can create a system where your product crystallizes selectively upon cooling.
Workflow for Purification Strategy
Caption: A decision tree for selecting a purification method.
Q3: Recrystallization removed some PABA, but my product is still not pure. What is the most robust method for final purification?
A: For removing small, persistent amounts of PABA, silica gel column chromatography is the gold standard. This technique provides high-resolution separation based on the polarity difference between your product and PABA. Because PABA is more polar (due to the unsubstituted primary amine), it will adhere more strongly to the polar silica gel stationary phase and elute from the column more slowly. Your less polar product will travel through the column faster and elute first.
-
Trustworthiness: The effectiveness of the separation can be visualized and validated in real-time using Thin-Layer Chromatography (TLC) before committing to the full column.
Q4: How do I develop a solvent system for column chromatography and monitor the separation?
A: The ideal solvent system (eluent) is developed using TLC. The goal is to find a solvent mixture that moves your product off the baseline while leaving the PABA spot close to the origin.
-
Spotting: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this onto a TLC plate alongside spots of pure PABA and (if available) pure product.
-
Developing: Test different solvent systems. A good starting point for this separation is a mixture of a nonpolar solvent and a moderately polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol .
-
Analysis: Visualize the plate under UV light. You are looking for a solvent system that gives your product a Retention Factor (Rf) of ~0.3-0.4 and gives the PABA spot an Rf close to 0. The separation between the spots should be maximized.
-
Monitoring: During the column chromatography, you will collect the eluting solvent in a series of test tubes (fractions). You can analyze the contents of each fraction by spotting a small amount on a TLC plate and running it in your chosen solvent system. This allows you to identify which fractions contain your pure product, which contain a mixture, and which contain only PABA. Combine the pure product fractions and evaporate the solvent to obtain your final, purified compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Recrystallization
This protocol assumes a significant PABA impurity and uses an ethanol/water solvent system as an example.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
-
Validation: Check the purity of the crystals and the mother liquor by TLC to confirm that PABA was preferentially left in the solution.
Protocol 2: Purification via Flash Column Chromatography
This protocol is ideal for removing small amounts of PABA impurity.
-
Solvent System Selection: As described in Q4, determine the optimal eluent using TLC. A common starting point is 95:5 Dichloromethane:Methanol.
-
Column Packing: Pack a glass chromatography column with silica gel using a wet slurry method with your chosen nonpolar solvent (e.g., Hexane or Dichloromethane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like pure dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin el
Technical Support Center: Optimization of Reaction Temperature for N-Substituted Benzoic Acids
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing reaction temperatures in the synthesis of N-substituted benzoic acids. Proper temperature control is paramount for maximizing yield, minimizing byproduct formation, and ensuring reaction reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the immediate impact of setting the reaction temperature too high?
A: Excessively high temperatures can lead to several undesirable outcomes, including thermal degradation of starting materials or products, and an increase in side reactions such as decarboxylation of the benzoic acid moiety or over-acylation.[1] For instance, in the nitration of benzoic acid, higher temperatures increase the formation of unwanted ortho- and para-isomers instead of the desired meta-product.[2]
Q2: My reaction is sluggish or incomplete. Should I just increase the temperature?
A: While increasing temperature often accelerates reaction rates according to the Arrhenius equation, it's not always the optimal solution.[3][4][5] A sluggish reaction could also be due to poor solubility of reagents, inefficient mixing, or the deactivation of a catalyst. Before increasing the temperature, ensure all components are adequately dissolved and the mixture is being stirred effectively. A modest increase in temperature should be your first step, followed by careful analysis for byproduct formation.[6]
Q3: How does temperature influence kinetic versus thermodynamic control?
A: Temperature is a deciding factor in whether a reaction is under kinetic or thermodynamic control.[7][8]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest, i.e., the one with the lowest activation energy.[9][10]
-
Thermodynamic Control (High Temperature): At higher temperatures, reactions can become reversible. This allows an equilibrium to be established, favoring the most stable product, which may not be the one that forms the fastest.[9][11]
Q4: What are some common starting temperatures for amide coupling reactions to form N-substituted benzoic acids?
A: For standard amide coupling reactions using reagents like EDC/HOBt, starting at room temperature (around 23 °C) is common.[12] If the reaction involves sterically hindered or electron-deficient amines, gentle heating to 40-60 °C may be necessary to drive the reaction to completion.[12][13] Always start with milder conditions and increase the temperature incrementally.
Q5: Are there safer alternatives to high-temperature oil baths?
A: Yes, for uniform and safe heating, especially for temperatures below 140 °C, a hot plate with a stirrer and an oil bath is common.[14] For higher temperatures, silicone oil or a heating mantle with sand can be used.[14] It is crucial to monitor the internal reaction temperature directly with a thermocouple or thermometer for accurate control.[15]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-substituted benzoic acids, with a focus on temperature-related issues.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Temperature Too Low: The reaction rate is too slow, and there is insufficient energy to overcome the activation barrier.[3] 2. Reagent Degradation: The temperature is too high, causing starting materials or coupling agents to decompose. | 1. Incremental Temperature Increase: Raise the temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. 2. Verify Reagent Stability: Check the literature for the thermal stability of your specific reagents. Perform the reaction at a lower temperature for a longer duration. |
| Multiple Byproducts Observed | 1. Temperature Too High: Promotes side reactions (e.g., over-acylation, elimination, or formation of positional isomers).[2] 2. Kinetic vs. Thermodynamic Product Formation: The chosen temperature may favor an undesired thermodynamic or kinetic product.[9][10] | 1. Reduce Temperature: Lower the reaction temperature to decrease the rate of side reactions.[2] 2. Temperature Screening: Conduct small-scale trial reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to identify the optimal temperature for selectivity.[16] |
| Reaction Runaway (Exotherm) | 1. Poor Heat Dissipation: The reaction generates heat faster than it can be removed, leading to a rapid, uncontrolled temperature increase.[17] 2. Rate of Addition Too Fast: Adding a reagent too quickly can initiate a highly exothermic process. | 1. Use an Ice Bath: Have an ice bath ready to quickly cool the reaction if the temperature rises unexpectedly.[15] 2. Controlled Reagent Addition: Add the most reactive component slowly (dropwise) while monitoring the internal temperature.[15] |
| Product Fails to Crystallize | 1. Impurities Present: Byproducts formed at non-optimal temperatures can act as impurities that inhibit crystallization. 2. Incorrect Solvent Choice: The solubility of the product is highly dependent on temperature. | 1. Re-evaluate Reaction Temperature: Optimize the temperature to improve the purity of the crude product. 2. Solvent Screening for Recrystallization: Test various solvents and temperatures to find the ideal conditions for recrystallization. |
Part 3: Experimental Protocols
Protocol 1: Systematic Temperature Scouting for an Amide Coupling Reaction
This protocol outlines a general approach for determining the optimal reaction temperature for the synthesis of an N-substituted benzoic acid via amide coupling.
Objective: To identify the temperature that provides the highest yield of the desired product with the fewest impurities.
Methodology:
-
Setup: Prepare three identical small-scale reactions (e.g., in parallel synthesizer vials or small round-bottom flasks). Each reaction should contain the benzoic acid, the amine, and the coupling reagents in the chosen solvent.
-
Temperature Control:
-
Reaction 1: Place in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reaction 2: Allow it to stir at ambient room temperature (approx. 20-25 °C).
-
Reaction 3: Place in a pre-heated oil bath or heating block set to a moderately elevated temperature (e.g., 50 °C).
-
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or LC-MS to assess the consumption of starting materials and the formation of the product and any byproducts.
-
Analysis: After 24 hours (or once one of the reactions has gone to completion), compare the results from the three temperatures.
-
If the 50 °C reaction shows significant byproduct formation, the optimal temperature is likely lower.
-
If the room temperature reaction is clean but slow, a slightly elevated temperature (e.g., 40 °C) might be optimal.
-
If the 0 °C reaction shows no product, it may be too cold for the reaction to proceed at a reasonable rate.
-
-
Optimization: Based on the initial screen, you can perform a second round of experiments targeting a narrower temperature range to pinpoint the optimal conditions.
Visualization of the Temperature Scouting Workflow
Caption: Workflow for systematic temperature scouting.
Part 4: In-depth Technical Discussion
The Role of the Arrhenius Equation in Temperature Optimization
The rate of a chemical reaction is fundamentally governed by the Arrhenius equation:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature (in Kelvin)
This equation mathematically illustrates that the rate constant (k) increases exponentially with temperature.[18] As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature.[5]
However, this applies to all potential reactions in the flask, including undesirable side reactions. Each reaction (the desired one and the undesired ones) has its own activation energy (Ea). The key to optimization is to find a temperature "sweet spot" where the rate of the desired reaction is significantly faster than the rates of competing side reactions.
Troubleshooting Logic Diagram
The following diagram illustrates a logical progression for troubleshooting temperature-related issues in your synthesis.
Caption: A decision tree for troubleshooting reaction outcomes.
References
-
Purdue University. (n.d.). Reaction Rates and Temperature; Arrhenius Theory. Retrieved from [Link]
-
Wikipedia. (2024). Arrhenius equation. Retrieved from [Link]
-
EBSCO. (n.d.). Arrhenius equation | Chemistry | Research Starters. Retrieved from [Link]
-
IB Colourful Solutions in Chemistry. (n.d.). The Arrhenius equation uses the temperature dependence of the rate constant to determine the activation energy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 6.2.3.1: Arrhenius Equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Wikipedia. (2024). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
University of California, Berkeley. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved from [Link]
-
Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Wikipedia. (2024). Benzoic acid. Retrieved from [Link]
-
University of St Andrews. (2018). Safety Services Guidance on risk assessments for chemical reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 5. Arrhenius equation | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. labproinc.com [labproinc.com]
- 16. mt.com [mt.com]
- 17. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative NMR Analysis Guide: 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic Acid
Executive Summary
This guide provides a technical comparison of NMR acquisition strategies for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid (also known as N-[2-(Tetrahydrofuran-2-yl)ethyl]-4-aminobenzoic acid). As a structural hybrid comprising a polar benzoic acid core and a lipophilic tetrahydrofuran (THF) tail, this molecule presents unique solubility and resolution challenges.
This document objectively compares the performance of DMSO-d6 versus Chloroform-d (CDCl₃) and Methanol-d4 (MeOD) . The goal is to establish a self-validating protocol that ensures unambiguous structural assignment, particularly distinguishing the labile amine/carboxyl protons and the aliphatic coupling network of the oxolane ring.
Part 1: Structural Context & Signal Assignment Strategy
To accurately analyze the spectrum, we must deconstruct the molecule into three distinct magnetic environments.
Structural Visualization
The following diagram illustrates the connectivity and key coupling networks required for assignment.
The Analytical Challenge
-
Zwitterionic Potential: The presence of a basic secondary amine and an acidic carboxyl group can lead to zwitterionic behavior, broadening signals in non-polar solvents.
-
Chirality: The C2 position of the oxolane ring is a chiral center. In a racemic mixture, this does not split peaks, but it renders the adjacent methylene protons (on the ethyl linker) diastereotopic, potentially complicating the splitting patterns from simple triplets to complex multiplets.
Part 2: Comparative Solvent Analysis
The choice of solvent is the single most critical variable in this analysis. Below is a comparison of the three standard solvent systems.
Table 1: Comparative Performance of NMR Solvents
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Alternative) | Methanol-d4 (Validation) |
| Solubility | Excellent (Dissolves polar acid) | Poor/Variable (Requires heat/sonication) | Good |
| COOH Signal | Sharp/Broad Singlet (~12.0 ppm) | Often Invisible / Very Broad | Absent (Exchanged) |
| NH Signal | Distinct Triplet (~6.0-6.5 ppm) | Broad Singlet (Variable) | Absent (Exchanged) |
| Aromatic Resolution | Distinct AA'BB' System | Compressed | Distinct |
| Aliphatic Resolution | Good, but water peak (~3.33 ppm) may overlap with linker | Excellent separation | Good |
| Suitability | Primary Structural Proof | Lipophilic impurity check | Identifying labile protons |
Detailed Chemical Shift Analysis (Reference Data)
The following data represents the expected chemical shifts based on fragment additivity rules (PABA core + THF-alkyl chain) and solvent dielectric effects.
| Proton Assignment | DMSO-d6 (δ ppm) | Multiplicity | CDCl₃ (δ ppm) | Mechanistic Insight |
| -COOH | 11.8 - 12.2 | br s | N/A | Strong H-bonding in DMSO stabilizes this proton. |
| Ar-H (2,6) | 7.60 - 7.70 | d (AA'BB') | 7.80 - 7.90 | Deshielded by carbonyl anisotropy. |
| Ar-H (3,5) | 6.50 - 6.60 | d (AA'BB') | 6.55 - 6.65 | Shielded by mesomeric effect of amine. |
| -NH- | 6.20 - 6.40 | t (broad) | ~4.0 (broad) | Critical: DMSO reveals coupling to N-CH2 (triplet). |
| N-CH₂- | 3.10 - 3.20 | q or t | 3.20 - 3.30 | Adjacent to Nitrogen; shifts downfield. |
| THF-C2-H | 3.70 - 3.85 | m | 3.80 - 3.95 | Methine proton; diagnostic for the ring. |
| THF-O-CH₂ | 3.55 - 3.65 | t/m | 3.70 - 3.80 | Alpha to Oxygen in the ring. |
| Linker -CH₂- | 1.60 - 1.80 | m | 1.70 - 1.90 | Bridge between linker and chiral ring. |
| THF Ring (3,4) | 1.40 - 1.95 | m (complex) | 1.50 - 2.00 | Envelope conformation causes complexity. |
Expert Note: In DMSO-d6, the water peak appears at ~3.33 ppm. This often overlaps with the ether protons of the THF ring or the N-CH2 group. Recommendation: Use dry DMSO-d6 ampoules or run a COSY experiment to resolve overlaps.
Part 3: Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating workflow.
Protocol A: Primary Structural Elucidation (DMSO-d6)
Use this protocol for purity assessment and full assignment.
-
Sample Prep: Weigh 5–10 mg of the compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid amide formation or degradation.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise).
-
Relaxation Delay (d1): Set to 5 seconds . The carboxylic acid proton has a long T1 relaxation time; a short delay will under-integrate this peak, leading to false purity calculations.
-
Scans: 16–64 scans depending on field strength (400 MHz recommended).
-
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform.
Protocol B: Labile Proton Validation (D₂O Shake / MeOD)
Use this protocol if the NH or COOH signals are ambiguous.
-
Take the NMR tube from Protocol A.
-
Add 1 drop of D₂O directly to the tube.
-
Shake vigorously and re-acquire the spectrum.
-
Result: The peak at ~12.0 ppm (COOH) and ~6.3 ppm (NH) must disappear. The water peak at ~3.33 ppm will grow significantly.
Workflow Visualization
Part 4: Advanced Verification (2D NMR)
For regulatory submission or rigorous identification, 1D NMR is insufficient due to the overlap in the aliphatic region (1.5–2.0 ppm).
-
COSY (Correlation Spectroscopy):
-
Establish the spin system of the ethyl linker: NH ↔ N-CH₂ ↔ Linker-CH₂ ↔ THF-C2 .
-
This confirms the attachment of the THF ring to the amine.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Differentiate the N-CH₂ (carbon ~40-45 ppm) from the THF-O-CH₂ (carbon ~67-68 ppm).
-
This is the definitive proof of the ether vs. amine linkage.
-
References
-
General Principles of NMR Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1] Link[1]
-
PABA Derivative Spectral Data: "4-Aminobenzoic acid 1H NMR spectrum." ChemicalBook Database. Accessed Oct 2023. Link
-
Tetrahydrofuran Spectral Data: "Tetrahydrofuran NMR Data." National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web Software. Link
- Methodology for Labile Protons: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." 7th Ed., Wiley, 2005. (Standard text for D2O exchange protocols).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of its fragmentation behavior, supported by established principles of mass spectrometry and data from related chemical structures.
Introduction
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a molecule of interest due to its combination of a pharmacophoric benzoic acid moiety, a flexible secondary amine linker, and a cyclic ether (oxolane or tetrahydrofuran). Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide will explore its predicted fragmentation pathways under electrospray ionization (ESI), a soft ionization technique commonly coupled with liquid chromatography.
Predicted Fragmentation Pathways
The fragmentation of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is expected to be dictated by the lability of bonds associated with its key functional groups: the carboxylic acid, the secondary amine, and the oxolane ring. The most likely sites of protonation or deprotonation will influence the subsequent fragmentation cascades.
Positive Ion Mode (ESI+)
In positive ion mode, protonation is likely to occur at the secondary amine nitrogen due to its higher basicity compared to the carboxylic acid oxygen or the ether oxygen. The fragmentation of the resulting [M+H]⁺ ion is predicted to proceed through several key pathways:
-
Alpha-Cleavage adjacent to the amine: This is a characteristic fragmentation for amines.[1][2][3][4][5] Cleavage of the C-C bond alpha to the nitrogen can result in the formation of a stable iminium ion.
-
Loss of the Oxolane Moiety: The bond between the ethyl chain and the oxolane ring can cleave, leading to the loss of a neutral oxolane group or its fragments.
-
Fragmentation of the Oxolane Ring: The protonated oxolane ring can undergo ring-opening followed by fragmentation, a known pathway for cyclic ethers.[6][7][8]
-
Decarboxylation: While less common in positive ion mode for protonated benzoic acids, loss of CO₂ can occur, especially at higher collision energies.[9]
Negative Ion Mode (ESI-)
In negative ion mode, deprotonation will occur at the carboxylic acid group, forming an [M-H]⁻ ion.[10][11] The primary fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂).[12][13]
-
Decarboxylation: The loss of CO₂ (44 Da) from the carboxylate anion is a highly favorable process, leading to a prominent fragment ion.[12][13] This can be a characteristic fragmentation for benzoic acid derivatives.[12][14]
The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule.
Caption: Predicted Fragmentation Pathways in Positive Ion Mode.
Comparative Analysis with Structurally Similar Compounds
The fragmentation pattern of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid can be distinguished from that of structurally similar molecules.
| Compound | Key Structural Difference | Predicted Differentiating Fragmentation |
| 4-Aminobenzoic acid | Lacks the [2-(Oxolan-2-yl)ethyl] side chain. | Will not exhibit fragments related to the loss or fragmentation of the oxolane moiety. Its primary fragments will be due to the loss of H₂O and CO₂.[15] |
| 4-{[2-Hydroxyethyl]amino}benzoic acid | Hydroxyl group instead of the oxolane ring. | Will show a prominent loss of water (18 Da) from the side chain, but no fragments corresponding to the oxolane ring cleavage (e.g., m/z 71). |
| N-Benzylethylenediamine | Lacks the carboxylic acid and the cyclic ether. | Will not undergo decarboxylation. Fragmentation will be dominated by cleavages around the amine linkages. |
This comparative analysis highlights how specific structural motifs give rise to unique fragmentation patterns, enabling unambiguous identification.
Experimental Protocol: LC-MS/MS Analysis
To validate the predicted fragmentation, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment would be employed.
1. Sample Preparation:
-
Dissolve 1 mg of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: Scan range m/z 50-500.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with argon as the collision gas.[16] Optimize collision energy to achieve a representative fragment ion spectrum.
The following diagram outlines the proposed experimental workflow.
Caption: A typical workflow for LC-MS/MS analysis.
Predicted Mass Spectral Data
The following table summarizes the expected m/z values for the parent ion and key fragment ions in both positive and negative ESI modes.
| Ion Mode | Precursor Ion | m/z (Expected) | Proposed Fragment | Neutral Loss |
| ESI+ | [M+H]⁺ | 250.14 | Protonated Molecule | - |
| ESI+ | Fragment A | 232.13 | [M+H-H₂O]⁺ | H₂O |
| ESI+ | Fragment B | 138.05 | [C₈H₁₂NO]⁺ | C₇H₇O₂ |
| ESI+ | Fragment C | 178.08 | [M+H-C₄H₈O]⁺ | C₄H₈O |
| ESI+ | Fragment D | 206.15 | [M+H-CO₂]⁺ | CO₂ |
| ESI+ | Fragment E | 71.05 | [C₄H₇O]⁺ | C₁₀H₁₂NO₂ |
| ESI- | [M-H]⁻ | 248.13 | Deprotonated Molecule | - |
| ESI- | Fragment F | 204.14 | [M-H-CO₂]⁻ | CO₂ |
Trustworthiness and Self-Validation
The experimental design incorporates several self-validating features to ensure data integrity. The use of high-resolution mass spectrometry allows for accurate mass measurements, which can be used to confirm the elemental composition of both the parent and fragment ions. Furthermore, a comparison of the fragmentation patterns obtained in both positive and negative ion modes provides complementary structural information. The characteristic loss of CO₂ in negative mode serves as a strong confirmation of the presence of the benzoic acid moiety.[12][13] The predictable alpha-cleavage in positive mode is indicative of the secondary amine structure.[4][17][18]
Conclusion
The mass spectrometry fragmentation of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is predicted to yield a rich spectrum of fragment ions that are characteristic of its constituent functional groups. By employing a systematic LC-MS/MS approach, it is possible to elucidate its structure and differentiate it from related compounds. The insights provided in this guide serve as a valuable resource for researchers working on the analysis and characterization of this and similar molecules.
References
- Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ioniz
- A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed.
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.
- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
- An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
- Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Google Scholar.
- Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Benchchem.
- Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry.
- Study of Electron Ionization and Fragmentation of Non-hydrated and Hydr
- (PDF) Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
- Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene.
- GCMS Section 6.15. Whitman People.
- Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry.
- Fragmentation of different functional groups. Slideshare.
- Video: Mass Spectrometry of Amines. JoVE.
- Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. PubMed.
- Mass Spectrometry: Fragmentation. University of Massachusetts Lowell.
- 6.
- Collision-induced dissociation mass spectra of protonated alkyl amines.
- Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC.
- Absolute ionization and dissociation cross sections of tetrahydrofuran: Fragmentation-ion production mechanisms. AIP Publishing.
- The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group.
- Collision-induced dissoci
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect.
- Reaction pathways for fragmentation of m/z 164 ion generated
- 4-Aminobenzoic acid. NIST WebBook.
- INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND. Purdue University.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
Sources
- 1. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. Fragmentation of different functional groups | PPTX [slideshare.net]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 4-Aminobenzoic acid [webbook.nist.gov]
- 16. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of PABA and its N-Substituted Derivatives
Para-aminobenzoic acid (PABA), a naturally occurring non-protein amino acid, has long been a molecule of interest in various scientific fields, from microbiology to dermatology. While its intrinsic biological activities are noteworthy, the strategic modification of its amino group through N-substitution has unlocked a vast landscape of derivatives with enhanced and diverse pharmacological profiles. This guide provides an in-depth comparison of the biological activities of PABA versus its N-substituted derivatives, supported by experimental data and methodologies, to aid researchers in drug discovery and development.
The Rationale for N-Substitution: Enhancing Nature's Blueprint
PABA is a crucial precursor in the folic acid synthesis pathway of many bacteria, making it a target for antimicrobial agents.[1] It also possesses inherent UV-filtering and mild anti-inflammatory properties.[2][3] However, the therapeutic potential of the parent PABA molecule is often limited by factors such as modest potency and physicochemical properties.
N-substitution, the process of replacing one or both hydrogen atoms on the amino group of PABA with other functional groups, is a powerful medicinal chemistry strategy. This modification can profoundly alter a molecule's lipophilicity, electronic distribution, and steric hindrance, leading to:
-
Enhanced Biological Activity: Improved interaction with biological targets.
-
Modified Pharmacokinetics: Altered absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reduced Toxicity: Decreased adverse effects compared to the parent compound.
-
Diversified Applications: Opening avenues for new therapeutic uses.[4]
This guide will explore these enhancements across three key areas of biological activity: antimicrobial, UV-filtering, and anti-inflammatory effects.
Antimicrobial Activity: From Folate Antagonist to Broad-Spectrum Agent
PABA's classic antimicrobial relevance stems from its role in the bacterial synthesis of folic acid, a vital cofactor for DNA and RNA synthesis. Sulfonamide antibiotics, structural analogs of PABA, act as competitive inhibitors of the enzyme dihydropteroate synthase, thereby halting bacterial growth.[5] While PABA itself is essential for these bacteria, its N-substituted derivatives can exhibit potent, direct antimicrobial effects through various mechanisms.[6]
The modification of the amino group in PABA into amides, esters, or Schiff bases has been shown to significantly enhance its antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7]
Comparative Antimicrobial Data: PABA vs. N-Substituted Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of PABA and some of its N-substituted derivatives against various microorganisms, demonstrating the enhanced activity of the derivatives. Lower MIC values indicate greater antimicrobial potency.
| Compound | Derivative Type | Test Organism | MIC (µM/ml) | Reference |
| PABA | - | S. aureus | > 500 | [6] |
| Compound 2 | Schiff Base | S. aureus | 1.82 | [2] |
| Compound 11 | Schiff Base | B. subtilis | 2.11 | [2] |
| Compound 14 | Schiff Base | E. coli | 1.78 | [2] |
| Cyanostyrylquinoxalinyl-based PABA | - | Various Strains | 7.9–31 | [8] |
| Benzimidazole derivative | - | L. monocytogenes | 15.62 | [8] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of a compound.
Objective: To determine the susceptibility of a microbial strain to PABA derivatives by measuring the zone of growth inhibition.
Materials:
-
Sterile nutrient agar plates
-
Bacterial or fungal cultures
-
Solutions of PABA and N-substituted derivatives at known concentrations
-
Positive control (e.g., a standard antibiotic like ciprofloxacin)
-
Negative control (e.g., the solvent used to dissolve the compounds)
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Prepare Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth.
-
Seed the Agar Plates: The surface of the nutrient agar plates is uniformly inoculated with the microbial suspension using a sterile swab.
-
Create Wells: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Load the Wells: A fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control are added to the respective wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Zones of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition corresponds to a higher antimicrobial activity.[7]
UV-Filtering Properties: A New Generation of Sun-Protecting Agents
PABA was one of the first commercially available chemical sunscreen agents, primarily absorbing UVB radiation.[9] However, its use has declined due to concerns about skin sensitization, photoallergic reactions, and its tendency to stain clothing. N-substituted derivatives, particularly esters of PABA, were developed to overcome these limitations while maintaining or even enhancing UV-filtering efficacy.
Padimate O (octyl dimethyl PABA) is a well-known ester derivative of PABA that was widely used in sunscreens. It offered better cosmetic elegance and a lower risk of skin irritation compared to PABA.[9] However, concerns about its potential to generate reactive oxygen species upon UV exposure and its endocrine-disrupting effects have also led to a decline in its use.
Despite the history of these earlier derivatives, research into novel N-substituted PABA analogs continues, with the aim of developing safer and more effective broad-spectrum UV filters.
Comparative Sun Protection Factor (SPF) Data
The Sun Protection Factor (SPF) is a measure of how much UV radiation is required to produce sunburn on protected skin relative to the amount required to cause sunburn on unprotected skin. A higher SPF value indicates greater protection.
| Compound | Derivative Type | Concentration | SPF Value | Reference |
| PABA | - | Not Specified | 17.60 | |
| PABA methyl ester | Ester | Not Specified | 20.60 | |
| PABA methyl stearate | Ester | Not Specified | 26.17 |
Experimental Protocol: In Vitro SPF Determination by UV-Vis Spectrophotometry
This method provides a rapid and ethical alternative to in vivo SPF testing for screening purposes.
Objective: To estimate the SPF value of a sunscreen formulation containing PABA or its derivatives.
Materials:
-
Sunscreen formulation containing the test compound
-
Ethanol or another suitable solvent
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Transpore™ tape or a suitable substrate
Procedure:
-
Sample Preparation: A known amount of the sunscreen formulation is accurately weighed and dissolved in a specific volume of solvent.
-
Substrate Application: A defined amount of the formulation is applied uniformly over a fixed area of the Transpore™ tape.
-
Spectrophotometric Analysis: The absorbance of the sample-coated tape is measured at 5 nm intervals over the UV range (290-320 nm for UVB).
-
SPF Calculation: The SPF value is calculated using the Mansur equation, which relates the absorbance values to the erythemal effect spectrum and the solar intensity spectrum at different wavelengths.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
PABA itself has been reported to possess mild anti-inflammatory properties.[3] N-substitution offers a promising avenue to significantly enhance this activity. PABA derivatives have been investigated for their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to stabilize cell membranes.[2][8]
Comparative Anti-inflammatory Data: PABA vs. N-Substituted Derivatives
| Compound | Derivative Type | Assay | IC50 Value | Reference |
| Benzamide derivative of PABA | Amide | Histone Deacetylase 1 (HDAC1) Inhibition | 95.2 nM | [8] |
| PABA/NO | Diazeniumdiolate | Mean Growth Inhibition (GI50) across 51 cancer cell lines | 9.8 µM | [7] |
| Thiourea derivative of naproxen with m-anisidine | - | 5-Lipoxygenase (5-LOX) Inhibition | 0.30 µM |
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Objective: To evaluate the anti-inflammatory potential of PABA derivatives by measuring their ability to inhibit the denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 0.5% w/v)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Solutions of PABA and N-substituted derivatives at various concentrations
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the BSA solution and the test compound at a specific concentration.
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: The temperature is then increased to induce denaturation (e.g., 57°C for 30 minutes).
-
Cooling and Measurement: After cooling to room temperature, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test solutions with that of a control solution (without the test compound). The IC50 value can then be determined from a dose-response curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Bacterial Folic Acid Synthesis Pathway and the Inhibitory Action of PABA Analogs.
Caption: General Structures of PABA and its N-Substituted Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]
A Researcher's Guide to Interpreting the Infrared Spectra of Secondary Amine Benzoic Acids
This guide provides an in-depth comparison and analysis of the infrared (IR) spectroscopy peaks characteristic of secondary amine benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of frequencies to explain the causal relationships behind spectral features. We will explore the distinct signatures of secondary amines and benzoic acids individually before synthesizing this knowledge to interpret the more complex spectra of molecules containing both moieties, including the potential for zwitterionic forms.
The Principle of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state. This absorption is only possible if the vibration causes a change in the molecule's dipole moment. An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), serves as a unique molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups.
For a complex molecule like a secondary amine benzoic acid, the resulting spectrum is a superposition of the vibrations from its constituent parts: the secondary amine, the carboxylic acid, and the aromatic ring. However, intramolecular interactions, such as hydrogen bonding or proton transfer, can significantly alter this picture, providing deeper structural insights.
Deconstructing the Spectrum: Individual Components
To accurately interpret the spectrum of a secondary amine benzoic acid, one must first be proficient in recognizing the characteristic peaks of its fundamental components.
The Signature of a Secondary Amine (R₂NH)
Secondary amines are characterized by a single hydrogen atom attached to a nitrogen. This leads to a simpler N-H vibrational signature compared to primary amines.
-
N-H Stretching: A single, moderately intense, and relatively sharp peak appears in the 3350-3310 cm⁻¹ region.[1][2][3] This peak is typically less broad and intense than the O-H stretching vibration of alcohols or carboxylic acids.[1] For aromatic secondary amines, this band can shift to a slightly higher frequency, near 3400 cm⁻¹.[4]
-
N-H Bending (Bend/Scissor): This vibration is often weak and may not be easily observed for secondary amines, in stark contrast to the strong absorption found in primary amines.[1] When visible, it can appear as a weak band in the 1600-1500 cm⁻¹ range.[5]
-
N-H Wagging (Out-of-Plane Bend): A characteristic broad and strong absorption can be found in the 910-665 cm⁻¹ range for both primary and secondary amines.[1] For secondary amines specifically, this peak is often located between 750-700 cm⁻¹.[4]
-
C-N Stretching: The stretching of the carbon-nitrogen bond provides a useful, though sometimes complex, signal. For aromatic amines, a strong band is observed between 1335-1250 cm⁻¹ .[1][5] Aliphatic amines show a medium-to-weak band at a lower frequency of 1250–1020 cm⁻¹.[1][5]
The Signature of Benzoic Acid (Ar-COOH)
The spectrum of benzoic acid is dominated by the carboxylic acid group and the aromatic ring, with features significantly broadened by strong intermolecular hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.
-
O-H Stretching: This is one of the most recognizable peaks in IR spectroscopy. For a carboxylic acid, it manifests as an extremely broad and intense absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[6][7][8] This extensive broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure. The sharp C-H stretching peaks are often superimposed on this broad envelope.[9]
-
C-H Stretching (Aromatic): Sharp, weaker bands from the aromatic C-H stretches are typically observed just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[7]
-
C=O Stretching (Carbonyl): A very strong and sharp absorption is characteristic of the carbonyl group. In benzoic acid, conjugation with the aromatic ring lowers the vibrational frequency to the 1710-1680 cm⁻¹ range.[9][10] This is lower than the ~1760 cm⁻¹ seen in saturated carboxylic acid monomers.
-
C-O Stretching and O-H Bending: These two vibrations can couple and appear in the fingerprint region. A C-O stretching band is typically found between 1320-1210 cm⁻¹ , while an in-plane O-H bend is found near 1440-1395 cm⁻¹.[6]
-
O-H Bending (Out-of-Plane Wag): A broad, medium-intensity band in the 950-910 cm⁻¹ region resulting from the out-of-plane O-H bend of the dimer is highly characteristic of carboxylic acids.[6][9]
-
C=C Stretching (Aromatic): Two or more sharp, medium-intensity bands appear in the 1600-1450 cm⁻¹ region due to skeletal vibrations of the benzene ring.[7]
Synthesizing the Spectrum: Secondary Amine Benzoic Acids
When a secondary amine and a benzoic acid moiety are present in the same molecule, the resulting IR spectrum depends critically on the molecular state. The presence of both an acidic group (-COOH) and a basic group (-NHR₂) allows for the possibility of an internal acid-base reaction, forming a zwitterion, particularly in the solid state.
Case 1: The Neutral Molecule
If the compound exists in its neutral form, the spectrum will be a composite of the features described above.
-
3500-2500 cm⁻¹ Region: This region will be dominated by the very broad O-H stretch from the carboxylic acid. The weaker, sharper N-H stretch of the secondary amine (~3350-3310 cm⁻¹) will be superimposed on this broad band and may be difficult to resolve but should be identifiable.
-
1800-1600 cm⁻¹ Region: A very strong and sharp C=O stretching peak from the conjugated carboxylic acid should be present between 1710-1680 cm⁻¹ . This is a key indicator of the neutral form. Aromatic C=C stretching peaks will also be visible in this region (~1600-1450 cm⁻¹).
Case 2: The Zwitterionic Form
If an intramolecular proton transfer occurs, the molecule exists as a carboxylate anion and a secondary ammonium cation. This leads to a dramatically different IR spectrum.
-
Disappearance of -COOH and -NH Peaks: The broad O-H stretch of the carboxylic acid vanishes. Similarly, the original C=O stretch at ~1700 cm⁻¹ disappears completely. The N-H stretch of the secondary amine is also replaced.
-
Appearance of Ammonium (R₂NH₂⁺) Peaks:
-
N-H Stretching: The N-H stretching vibrations of the secondary ammonium ion appear as a broad, strong absorption band in the 3000-2500 cm⁻¹ range. This band is often complex, with multiple smaller peaks (sometimes called ammonium bands).
-
N-H Bending: A characteristic N-H bending band for the R₂NH₂⁺ group appears in the 1620-1560 cm⁻¹ region.[11]
-
-
Appearance of Carboxylate (COO⁻) Peaks:
-
Asymmetric Stretching: A strong, broad absorption band appears between 1610-1550 cm⁻¹ .
-
Symmetric Stretching: A weaker, sharper band appears between 1420-1300 cm⁻¹ .
-
The presence of these carboxylate and ammonium ion bands, coupled with the absence of the carboxylic acid O-H and C=O bands, is definitive evidence for the zwitterionic form.
Comparative Guide to IR Peaks
The following table summarizes the key diagnostic peaks to differentiate between the individual components and the potential forms of a secondary amine benzoic acid.
| Functional Group/Vibration | Secondary Amine (R₂NH) | Benzoic Acid (ArCOOH) | Secondary Amine Benzoic Acid (Neutral) | Secondary Amine Benzoic Acid (Zwitterion) |
| O-H Stretch (Carboxylic Acid) | Absent | 3300-2500 cm⁻¹ (Very Broad, Strong) | 3300-2500 cm⁻¹ (Very Broad, Strong) | Absent |
| N-H Stretch (Amine/Ammonium) | 3350-3310 cm⁻¹ (Single, Sharp, Med.) | Absent | ~3350 cm⁻¹ (Sharp peak on broad O-H) | 3000-2500 cm⁻¹ (Broad, Strong) |
| C=O Stretch (Carboxylic Acid) | Absent | 1710-1680 cm⁻¹ (Strong, Sharp) | 1710-1680 cm⁻¹ (Strong, Sharp) | Absent |
| N-H Bend (Ammonium) | Weak/Absent | Absent | Weak/Absent | 1620-1560 cm⁻¹ (Medium) |
| COO⁻ Asymmetric Stretch | Absent | Absent | Absent | 1610-1550 cm⁻¹ (Strong) |
| COO⁻ Symmetric Stretch | Absent | Absent | Absent | 1420-1300 cm⁻¹ (Medium) |
| C-N Stretch | 1335-1250 cm⁻¹ (Aromatic) | Absent | Present | Present |
| O-H Wag (Carboxylic Acid) | Absent | 950-910 cm⁻¹ (Broad, Med.) | Present | Absent |
Visualizing Key Spectral Regions and Workflows
A clear understanding of where to look in the spectrum is crucial for efficient analysis.
Caption: Key diagnostic regions in an IR spectrum for identifying functional groups in secondary amine benzoic acids.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This protocol describes the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples. Attenuated Total Reflectance (ATR) is a modern, valid alternative that requires minimal sample preparation.
Objective: To obtain a clean, interpretable IR spectrum of a solid secondary amine benzoic acid sample.
Materials:
-
FTIR Spectrometer
-
Mortar and Pestle (Agate or Mullite)
-
Pellet Press with Dies
-
Infrared Grade Potassium Bromide (KBr), desiccated
-
Sample (~1-2 mg)
-
Spatula
Methodology:
-
Preparation: Ensure the mortar, pestle, and press dies are meticulously clean and dry. A common contamination source is residual sample from previous use or moisture from the air.
-
Background Spectrum: Place the empty, assembled pellet press or an empty ATR crystal in the spectrometer. Run a background scan. This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any signal from the KBr or ATR crystal itself.
-
Sample Grinding: Weigh approximately 1-2 mg of the sample and ~100-200 mg of dry KBr. The ratio is key; too much sample will result in saturated, uninterpretable peaks. Place both in the mortar.
-
Mixing: Gently grind the KBr and sample together until the mixture is a fine, homogeneous powder. Incomplete mixing is a primary cause of poor-quality spectra.
-
Pellet Pressing: Transfer the powder to the pellet die. Assemble the press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. The goal is to produce a thin, transparent, or translucent disc.
-
Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum.
-
Data Analysis: The resulting spectrum should be analyzed for the key peaks outlined in this guide. Label significant peaks with their wavenumbers (cm⁻¹).
Caption: Standard experimental workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.
Conclusion
The interpretation of IR spectra for bifunctional molecules like secondary amine benzoic acids requires a systematic approach. By first understanding the signatures of the individual amine and carboxylic acid groups, a researcher can then critically evaluate the combined spectrum. The key determination is the protonation state of the molecule: the presence of a strong C=O stretch near 1700 cm⁻¹ points to a neutral molecule, while its absence and the appearance of strong carboxylate (COO⁻) and ammonium (R₂NH₂⁺) bands are definitive evidence of a zwitterion. This guide provides the foundational knowledge and comparative data necessary to make these determinations with confidence, enabling deeper structural elucidation in research and development.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Retrieved from [Link]
-
Filo. (2026, January 5). Interpretation of the Infrared Spectrum of Benzoic Acid (A-F). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]
-
ResearchGate. (2014, March 1). (PDF) Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. [askfilo.com]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
Structural Validation of Tetrahydrofuran-2-yl Ethyl Side Chains
A Comparative Methodological Guide for Drug Development & Natural Product Research
Executive Summary
The structural validation of tetrahydrofuran-2-yl (THF) ethyl side chains represents a critical checkpoint in the development of polyether antibiotics (e.g., ionophores), Annonaceous acetogenins, and complex synthetic intermediates (e.g., Eribulin precursors). The flexibility of the THF ring (pseudorotation) and the rotational freedom of the C2-ethyl linkage often render standard 1D NMR insufficient for unambiguous stereochemical assignment.
This guide compares the three industry-standard methodologies for validating this structural motif: High-Field NMR (NOE/J-Analysis) , Chemical Derivatization (Mosher’s Method) , and Computational Prediction (DFT-GIAO) . We analyze the "performance" of each method regarding stereochemical resolution, time-to-result, and material consumption.
The Structural Challenge: Why Standard Methods Fail
The tetrahydrofuran-2-yl ethyl moiety consists of a five-membered ether ring substituted at the C2 position with an ethyl-based chain. The core challenges in validating this structure are:
-
Pseudorotation: The THF ring exists in a rapid equilibrium of envelope (
) and twist ( ) conformations, averaging scalar coupling constants ( ) and obscuring relative stereochemistry (cis/trans). -
Rotameric Averaging: The ethyl side chain rotates freely around the C2–C1' bond, making NOE correlations between the ring protons and side-chain protons transient and difficult to quantify.
-
Cryptic Stereocenters: If the ethyl chain contains a chiral center (e.g., 1'-hydroxyethyl), determining the relative configuration between the ring C2 and the chain C1' is non-trivial.
Comparative Analysis of Validation Methodologies
The following table contrasts the three primary validation workflows.
| Feature | Method A: Advanced NMR (NOE/J-Analysis) | Method B: Chemical Derivatization (Mosher) | Method C: In-Silico Verification (DFT-GIAO) |
| Primary Utility | Relative Stereochemistry (Ring) | Absolute Configuration (Side Chain OH) | Global Structure Confirmation |
| Resolution | Medium (Conformation dependent) | High (For carbinol centers) | Very High (Distinguishes diastereomers) |
| Sample Requirement | Non-destructive (5–10 mg) | Destructive (1–2 mg per derivative) | None (Computational) |
| Time Investment | 12–24 Hours (Acquisition + Analysis) | 48–72 Hours (Synthesis + NMR) | 24–96 Hours (CPU Time) |
| Cost | Low (Instrument time only) | Medium (Reagents + HPLC purif.) | Low (Software license/Cloud compute) |
| Blind Spot | Cannot distinguish enantiomers alone; fails in fast exchange. | Requires a reactive handle (OH/NH2); steric bulk can distort conformation. | Dependent on basis set quality; requires expert interpretation. |
Technical Deep Dive & Experimental Protocols
Method A: Advanced NMR (NOE/J-Analysis)
Best for: Determining relative cis/trans relationships within the THF ring.
Causality & Logic:
To validate the C2-substitution, one must freeze the pseudorotation or rely on time-averaged NOEs. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment measures through-space magnetization transfer (
Protocol:
-
Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL
(Benzene-d6). Note: Benzene often provides better dispersion for THF ring protons than . -
Acquisition:
-
Run 1D
NMR (600 MHz+ recommended). -
Run 2D NOESY with a mixing time (
) of 500–800 ms. -
Run 2D HSQC to assign all carbon-bound protons.
-
-
Analysis:
-
Identify the H2 proton (typically
3.8–4.2 ppm). -
Check for NOE correlations to H3
and H3 . -
Self-Validation: If H2 shows NOE to both H3 protons, the ring is likely puckered; compare with H5 correlations to establish the "face" of the ring.
-
Method B: Chemical Derivatization (Mosher's Method)
Best for: Determining Absolute Configuration of a hydroxylated ethyl side chain.
Causality & Logic:
If the ethyl side chain has a secondary alcohol (common in metabolites), NMR alone cannot assign
Protocol:
-
Derivatization:
-
Aliquot 1: React 1 mg substrate with
-(-)-MTPA-Cl, DMAP, and in DCM yields -Ester. -
Aliquot 2: React 1 mg substrate with
-(+)-MTPA-Cl yields -Ester.
-
-
Purification: Filter through a short silica plug (Pasteur pipette) to remove excess reagent.
-
NMR Analysis: Acquire
NMR for both esters. -
Calculation:
Method C: In-Silico Verification (DFT-GIAO)
Best for: Distinguishing between complex diastereomers when experimental data is ambiguous.
Causality & Logic: Quantum mechanical calculation of NMR shielding tensors (GIAO) allows for the prediction of chemical shifts for all possible stereoisomers. Statistical comparison (using DP4 or DP4+ probability) matches the experimental data to the correct isomer with >99% confidence.
Protocol:
-
Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers for all candidate diastereomers (e.g.,
vs ). -
Geometry Optimization: Optimize low-energy conformers using DFT at the B3LYP/6-31G(d) level (gas phase or solvent model).
-
NMR Calculation: Calculate shielding tensors using the GIAO method at the mPW1PW91/6-311+G(d,p) level.
-
Statistical Correlation:
-
Extract isotropic shielding values.
-
Scale values using linear regression against the experimental data.
-
Compute MAE (Mean Absolute Error) and DP4+ probability .
-
Self-Validation: The correct structure typically yields an MAE < 2.0 ppm for
and < 0.15 ppm for .
-
Strategic Validation Workflow (Visualization)
The following diagram illustrates the decision logic for validating the tetrahydrofuran-2-yl ethyl structure.
Caption: Decision matrix for structural validation. Green nodes indicate definitive endpoints; Red nodes indicate analytical methods.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458. Link
-
Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959. Link
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534. Link
-
Rieser, M. J., et al. (1992). Determination of absolute configuration of stereogenic carbinol centers in annonaceous acetogenins by 1H- and 19F-NMR analysis of Mosher ester derivatives. Journal of the American Chemical Society, 114(26), 10203–10213. Link
-
BenchChem Technical Support. (2025). Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. BenchChem Comparative Guides. Link
Sources
A Comparative Guide to Purity Assay Standards for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical quality attribute that directly impacts its safety, efficacy, and stability. This guide provides a comprehensive overview and comparison of purity assay standards for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid, a molecule of interest in medicinal chemistry and material science. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the analytical choices, ensuring a robust and validated approach to purity assessment.
Introduction: The Significance of Purity for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a bifunctional molecule incorporating a 4-aminobenzoic acid (PABA) core and a tetrahydrofuran (THF)-containing side chain. The PABA moiety is a well-known pharmacophore found in various drugs, including local anesthetics and folate antagonists.[1] The THF ring is a common motif in numerous natural products and bioactive compounds, often influencing solubility and receptor binding.[2][3]
The purity of this compound is paramount, as even trace impurities can have unintended pharmacological or toxicological effects. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product. Therefore, a well-designed purity assay is essential for quality control and regulatory compliance.
Strategic Approach to Purity Analysis: A Multi-faceted Methodology
A comprehensive purity assessment of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid necessitates a multi-technique approach to identify and quantify all potential impurities. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity Determination
Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the purity of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid and for separating it from its potential impurities. A stability-indicating HPLC method is crucial to resolve the main compound from any degradation products that may form under stress conditions.[4][5]
Rationale for Method Design:
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.
-
Stationary Phase: A C18 column is a suitable starting point due to the non-polar nature of the molecule's side chain and the aromatic ring.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The buffer helps to control the ionization of the carboxylic acid and amino groups, leading to better peak shape and reproducibility.
-
Detection: UV detection is appropriate as the benzoic acid chromophore exhibits strong absorbance in the UV region.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] Key validation parameters include:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are essential to generate these degradation products.[9][10]
-
Linearity: Assessed by analyzing a series of solutions of the reference standard at different concentrations.
-
Accuracy: Determined by the recovery of a known amount of the analyte spiked into a placebo or sample matrix.
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Impurity Profiling: Identifying and Controlling Unwanted Substances
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[11][12] For 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid, two likely synthetic pathways are reductive amination and nucleophilic substitution.
dot
Caption: Integrated workflow for the purity assessment of the target compound.
Conclusion and Recommendations
Ensuring the purity of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a critical step in its development and application. A combination of a validated, stability-indicating HPLC method for quantitative analysis, along with NMR and MS for structural confirmation and impurity identification, provides a robust and reliable approach to purity assessment.
For routine quality control, a validated HPLC method is generally sufficient. However, for initial characterization of a new batch, and for troubleshooting any out-of-specification results, the use of orthogonal techniques like NMR and MS is highly recommended. By adhering to the principles outlined in this guide and referencing the authoritative guidelines from ICH, USP, and EP, researchers and drug development professionals can be confident in the quality and purity of their 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid.
References
-
European Pharmacopoeia (Ph. Eur.) 10th Edition, 5.10. Control of impurities in substances for pharmaceutical use. [Link]
-
ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), 2005. [Link]
-
U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Guidance for Industry, 2021. [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia (USP), General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link]
-
Pharmaffiliates, Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
- Dilmaghani, K. A., et al. (2009). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 21(8), 5947-5954.
- Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
- International Council for Harmonisation. Q3A(R2) Impurities in new drug substances. 2006.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- Singh, S., et al. (2013). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 3(5), 147-152.
- Baertschi, S. W., et al. (2019).
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug delivery and technology, 10(5), 56-59.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development-A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- ResolveMass Laboratories. (2026, February 15).
- BioProcess International. (2020, November 12).
- Podyacheva, E., et al. (2021).
- Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Chertkov, A. V., et al. (2013). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 62(11), 2429-2434.
- Barbero, A., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine drugs, 20(10), 648.
- Barbero, A., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 20(11), 694.
- Aniline. In Wikipedia. Retrieved February 27, 2026.
- Reductive amination. In Wikipedia. Retrieved February 27, 2026.
- Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1735-1740.
- Luo, R., et al. (2025). An iridium-catalyzed Leuckart-type reductive amination of carbonyls. Synthesis, 57(04), 629-636.
- Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
- N-Alkylation of aniline by copper-chromite catalyzer by auto-tran. (2017). TSI, 12(6).
- Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Podyacheva, E., et al. (2021).
- Organic Chemistry Portal. (2021).
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
- Singh, S., et al. (2013). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 3(5), 147-152.
Sources
- 1. mdpi.com [mdpi.com]
- 2. waters.com [waters.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 7. xinfuda-group.com [xinfuda-group.com]
- 8. scribd.com [scribd.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. drugfuture.com [drugfuture.com]
- 12. uspnf.com [uspnf.com]
Safety Operating Guide
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid proper disposal procedures
Executive Summary
Effective disposal of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid requires navigating its dual chemical nature: it contains both an acidic moiety (benzoic acid) and a cyclic ether (oxolane/tetrahydrofuran). Improper disposal into aqueous streams poses a high risk of plumbing obstructions due to pH-dependent solubility (precipitation), while the oxolane ring necessitates protocols to rule out peroxide formation in aged samples.
Immediate Action Directive:
-
DO NOT dispose of via sanitary sewer or sink drains.[1]
-
DO NOT mix with oxidizing agents (peroxide risk) or strong mineral acids (exothermic precipitation).[2]
-
PRIMARY STREAM: Non-Halogenated Organic Waste.[3]
Chemical Assessment & Hazard Identification
To dispose of this compound safely, we must first understand the "Why" behind the protocols. This molecule is not a generic organic solid; it possesses specific functional groups that dictate its waste stream.
| Feature | Chemical Implication | Disposal Risk |
| Benzoic Acid Moiety | Weak acid ( | Precipitation Hazard: In neutral water, the molecule may exist as a zwitterion or free acid with low solubility, leading to clogs in aqueous waste lines. |
| Oxolane (THF) Ring | Cyclic ether.[4] | Peroxide Potential: While less volatile than free THF, the alpha-carbon adjacent to the ether oxygen is susceptible to autoxidation over long storage periods, potentially forming shock-sensitive peroxides [1]. |
| Secondary Amine | Basic nitrogen. | Incompatibility: Reacts exothermically with strong oxidizers. Avoid mixing with nitric or perchloric acid waste streams. |
Pre-Disposal Stabilization Protocols
Before moving the material to the central waste accumulation area, you must stabilize the chemical state.
Protocol A: Peroxide Validation (For Aged Solids >1 Year)
Context: If the container has been stored for >12 months or shows crystal formation around the cap, do not open it.
-
Visual Inspection: Look for "mossy" or salt-like crystals on the threads or under the cap.
-
Action:
-
Crystals Present:STOP. Contact EHS immediately for remote opening/detonation.
-
No Crystals: Proceed to solvation.
-
Protocol B: Solvation (For Pure Solids)
Context: Disposal of dry powders is often discouraged in liquid waste streams unless dissolved to prevent "piling" in the drum.
-
Solvent Selection: Dissolve the solid in a minimal amount of Methanol or DMSO .
-
Why? These solvents are compatible with standard "Non-Halogenated" waste streams and ensure the compound remains in solution.
-
-
Avoid Water: Do not use water as a primary solvent; the compound may precipitate if the waste drum pH fluctuates.
The Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-reactivity in waste drums.
Step-by-Step Procedure
-
Segregation: Isolate the waste.[3] Do not combine with halogenated solvents (DCM, Chloroform) unless your facility incinerates all organics together (rare).
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans due to the acidic nature of the benzoic acid group.
-
Labeling:
-
Chemical Name: Write the full name. Do not use abbreviations or structure drawings alone.
-
Hazard Checkbox: Mark "Irritant" and "Flammable" (if dissolved in solvent).
-
Constituents: If dissolved, list the solvent (e.g., "Methanol 95%, Active Ingredient 5%").
-
-
Consolidation: Transfer to the Satellite Accumulation Area (SAA).
Waste Stream Classification Table
| Waste State | Primary Stream | RCRA Code (Typical)* | Notes |
| Pure Solid | Hazardous Solid Waste | Not Listed (P/U) | Label as "Toxic/Irritant Organic Solid." |
| Solution (MeOH) | Non-Halogenated Organic | D001 (Ignitable) | Preferred method for disposal. |
| Solution (DMSO) | Non-Halogenated Organic | Non-Regulated | High flashpoint; compatible with fuel blending. |
| Contaminated PPE | Hazardous Solid Debris | N/A | Double-bag nitrile gloves/wipes. |
*Note: This compound is not specifically P- or U-listed. Codes usually default to the solvent characteristic (D001) or state-specific codes.
Decision Logic Diagram
The following diagram outlines the critical decision-making process for disposing of 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid.
Figure 1: Operational decision tree for the disposal of oxolane-substituted benzoic acid derivatives. Note the critical checkpoint for peroxide detection in aged solids.
Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Solid Spill:
-
Liquid Spill:
-
Absorb with vermiculite or clay-based absorbent.
-
Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).
-
Place in a sealed bag and label as "Hazardous Waste Debris."
-
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Personal protective equipment for handling 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Executive Safety Summary
Status: Novel Pharmaceutical Intermediate | Default Risk Band: OEB 3 (Potent/Irritant) Immediate Action: Treat as a sensitizing irritant with unknown systemic toxicity.
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a functionalized benzoic acid derivative containing a secondary amine and a tetrahydrofuran (oxolane) side chain. In the absence of compound-specific toxicological data, the Precautionary Principle applies . You must handle this substance as a Severe Eye Irritant and Potential Respiratory Sensitizer .[3]
Critical PPE Snapshot:
-
Respiratory: N95/P2 minimum; P100/P3 for powders >10g.
-
Dermal: Double nitrile gloves (0.11 mm min) + Tyvek® sleeves.
-
Ocular: Chemical splash goggles (Safety glasses are insufficient for powders).
Risk Assessment & Hazard Identification (SAR Analysis)
As a Senior Application Scientist, I derive the following hazard profile based on Structure-Activity Relationships (SAR) of the functional groups present (Benzoic Acid core + Secondary Amine + Cyclic Ether).
| Functional Group | Associated Hazard | Mechanism of Toxicity |
| Benzoic Acid Moiety | Skin/Eye Irritation (Cat.[2][4][5] 2/2A) | Acidic protons can cause protein denaturation in corneal tissues. |
| Secondary Amine | Sensitization (Skin/Resp) | Amines can haptenize proteins, leading to allergic contact dermatitis or asthma-like symptoms upon repeat exposure. |
| Oxolane (THF) Ring | Lipophilicity/Absorption | The ether ring increases lipid solubility, potentially enhancing dermal absorption compared to plain benzoic acid. |
| Unknown Potency | Systemic Toxicity | Default OEB 3 ( |
Expert Insight: The "Oxolan-2-yl" group is a cyclic ether. While stable, it increases the molecule's organic solubility. If this compound is dissolved in organic solvents, permeation through standard latex gloves will be rapid. Nitrile or Laminate gloves are non-negotiable.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.
A. Respiratory Protection
-
Standard Operation (<10g solid): Half-face respirator with P100 (HEPA) cartridges or a fit-tested N95.
-
Bulk Operation (>10g solid) or Solution Prep: Powered Air-Purifying Respirator (PAPR) or work strictly inside a Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.
-
Why? Benzoic acid derivatives are often fluffy, electrostatic powders. Aerosolization during weighing is the primary exposure vector.
-
B. Dermal Protection
-
Gloves: Double-gloving technique is mandatory.
-
Inner Layer: Nitrile (4 mil / 0.1 mm).
-
Outer Layer: Nitrile (Extended Cuff, 5-8 mil).
-
Protocol: Inspect outer gloves every 30 minutes for degradation. Change immediately if splashed.
-
-
Body: Disposable Tyvek® lab coat or coverall (elastic cuffs). No exposed skin at the wrists.
C. Ocular Protection
-
Requirement: Indirect-vent chemical splash goggles.
-
Contraindication: Do NOT rely on standard safety glasses. Fine particulates can bypass side shields and react with ocular moisture to form acidic solutions on the eye surface.
Operational Protocol: Handling & Synthesis
Phase 1: Weighing & Transfer (Highest Risk)
-
Engineering Control: Activate the Powder Containment Hood/BSC 15 minutes prior to use. Verify flow alarm is silent.
-
Static Control: Use an ionizing bar or antistatic gun on the weighing boat. The oxolane tail can make the crystal lattice static-prone.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Phase 2: Reaction/Solubilization
-
Solvent Choice: If dissolving in chlorinated solvents (DCM, Chloroform), the oxolane ring increases permeation rates.
-
Action: Wear Laminate (Silver Shield®) gloves over nitrile gloves if handling concentrated solutions in DCM.
-
Temperature: If heating, ensure the condenser is vented to a scrubber or fume hood exhaust. Do not heat in an open vessel.
Phase 3: Decontamination & Waste
-
Solids: Collect in a dedicated "Solid Hazardous Waste" container labeled "Toxic/Irritant Organic Solid."
-
Liquids: Quench acidic solutions with dilute Sodium Bicarbonate (
) before disposal into organic waste streams. -
Surface Cleaning: Wipe surfaces with 70% Isopropanol followed by a soap/water rinse. The alcohol helps solubilize the lipophilic oxolane tail, while water removes the benzoic acid salt.
Visualization: PPE Selection Logic
The following decision tree guides the researcher through the correct PPE selection based on the physical state and quantity of the material.
Figure 1: Risk-Based PPE Selection Logic Tree. Use this workflow to determine the necessary protection level before initiating any experiment.
Emergency Procedures
| Scenario | Immediate Action | Follow-up |
| Eye Contact | Flush for 15 mins using an eyewash station. Hold eyelids open. | Seek medical attention immediately.[1][2][5][6][7] Bring SDS. |
| Skin Contact | Remove contaminated clothing.[2][3][6][7][8] Wash with soap and water (do not use alcohol on skin). | Monitor for redness/blistering for 24 hours. |
| Inhalation | Move to fresh air.[3][5][6][7][8][9] If breathing is difficult, administer oxygen (trained personnel only). | Medical evaluation for sensitization (asthma-like symptoms). |
| Spill (<50g) | Wet wipe with paper towels (dampened with water) to prevent dust. | Dispose of wipes as hazardous solid waste. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]
-
SafeWork NSW. Managing the risks of hazardous chemicals in the workplace. (General principles for unknown intermediates). Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. geneseo.edu [geneseo.edu]
- 4. labbox.es [labbox.es]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. ehs.com [ehs.com]
- 8. redox.com [redox.com]
- 9. 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
